Copper diethoxide
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
copper;ethanolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5O.Cu/c2*1-2-3;/h2*2H2,1H3;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCKGIUJMFFISH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[O-].CC[O-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10CuO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182725 | |
| Record name | Ethanol, copper(2 ) salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Blue powder with an alcoholic odor; [Alfa Aesar MSDS] | |
| Record name | Copper(II) ethoxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8066 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2850-65-9 | |
| Record name | Ethanol, copper(2 ) salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002850659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, copper(2 ) salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Executive Summary & Chemical Philosophy
Technical Whitepaper: High-Purity Synthesis of Copper(II) Ethoxide
Copper(II) ethoxide is a critical precursor for high-temperature superconductors (YBCO) and sol-gel derived oxide ceramics. However, it presents two notorious challenges that frequently lead to experimental failure:
-
Hydrolytic Instability: The Cu-O-C bond is extremely susceptible to hydrolysis. Exposure to atmospheric moisture instantly degrades the blue/green ethoxide into brown/black copper(II) oxide (CuO) or hydroxide.
-
Insolubility & Purification: Unlike titanium or zirconium alkoxides, Copper(II) ethoxide forms an insoluble coordination polymer in ethanol. This makes the standard Sodium Ethoxide route problematic; the byproduct (NaCl) is also insoluble in ethanol, resulting in a product permanently contaminated with salt.
The Solution: This protocol utilizes the Lithium Metathesis Route . By using Lithium Ethoxide (LiOEt) instead of Sodium Ethoxide, the byproduct formed is Lithium Chloride (LiCl), which is highly soluble in ethanol. This allows the insoluble Cu(OEt)₂ product to be purified simply by washing with solvent, ensuring a metal-halide-free precursor.
Pre-requisites & Safety
Safety Warning:
-
Lithium Metal: Reacts violently with water; flammable. Handle under inert gas.
-
Anhydrous Conditions: A Schlenk line or Glovebox is mandatory .
-
Solvents: Ethanol must be "Super Dry" (<50 ppm water).
Equipment List:
-
Schlenk line (Vacuum/Argon manifold)
-
3-neck round bottom flasks (flamed dried)
-
Schlenk frit (G3 or G4 porosity) or Centrifuge with air-tight caps
-
Vacuum oven[1]
The Core Protocol: Lithium Metathesis Route
Reaction Pathway
Step-by-Step Methodology
Phase A: Reagent Preparation
-
Anhydrous Ethanol Generation:
-
Do not rely on commercial "absolute" ethanol.
-
Reflux ethanol over Magnesium turnings and Iodine (Mg/I₂) for 4 hours.
-
Distill directly into the reaction flask under Argon.
-
-
Anhydrous Copper(II) Chloride (
):-
Commercial anhydrous
is often hydrated due to storage. -
Place
(blue-green) in a Schlenk flask. -
Heat to 120°C under dynamic vacuum for 4 hours.
-
Endpoint: Powder turns distinct yellow-brown . If green specks remain, water is present.
-
Phase B: Synthesis Workflow
-
Preparation of LiOEt (In-Situ):
-
In a 500mL Schlenk flask under Argon, add 100mL of freshly distilled anhydrous ethanol.
-
Add Lithium metal (0.28 g, 40 mmol) in small pieces.
-
Observation: Vigorous bubbling (
gas). Allow to stir until all metal dissolves and solution is clear. -
Cooling: Cool the solution to 0°C (Ice bath).
-
-
The Metathesis Reaction:
-
Dissolve anhydrous
(2.69 g, 20 mmol) in 50mL anhydrous ethanol in a separate flask (Solution is yellow/green). -
Cannulate the
solution dropwise into the stirred LiOEt solution over 30 minutes. -
Crucial: Keep temperature at 0°C to prevent thermal decomposition.
-
Observation: A blue/green precipitate forms immediately. The supernatant will contain dissolved LiCl.
-
-
Purification (The "LiCl Wash"):
-
Allow the mixture to warm to room temperature and stir for 2 hours to ensure completion.
-
Filtration: Transfer the slurry to a Schlenk frit filter under Argon counter-flow. Apply vacuum to pull the mother liquor (containing LiCl) through.[1]
-
Washing: Close the vacuum. Add 30mL of fresh anhydrous ethanol to the filter cake. Stir the solid gently with a glass rod (under Argon flow) or shake. Apply vacuum to remove wash solvent.[1]
-
Repeat washing 3 times. This step is critical to remove trapped LiCl.
-
-
Drying:
-
Dry the solid under high vacuum (
mbar) at room temperature for 6 hours. -
Product: A fine, pale blue to turquoise powder.
-
Visualization of Workflow
The following diagram illustrates the critical separation logic distinguishing this protocol from the failed Sodium method.
Figure 1: Synthesis workflow highlighting the solubility difference that enables purification.
Characterization & Validation (Q.C.)
To validate the synthesis, you must distinguish the Ethoxide from its decomposition products (Oxide/Hydroxide).
Data Summary Table
| Property | Copper(II) Ethoxide (Target) | Copper(II) Hydroxide (Impurity) | Copper(II) Oxide (Decomposed) |
| Appearance | Pale Blue/Green Powder | Blue/Teal Powder | Brown/Black Powder |
| Solubility (EtOH) | Insoluble (Polymeric) | Insoluble | Insoluble |
| Solubility (THF) | Slightly Soluble | Insoluble | Insoluble |
| FTIR: O-H Region | Absent (Flat >3000 cm⁻¹) | Strong Broad Peak (3400 cm⁻¹) | Absent |
| FTIR: C-H Region | Present (2800-2980 cm⁻¹) | Absent | Absent |
| FTIR: Cu-O Region | ~480-550 cm⁻¹ | ~420 cm⁻¹ | ~530 cm⁻¹ |
Validation Protocol
-
Visual Check: If the powder turns brown during drying, your vacuum line had a leak. Discard.
-
FTIR Analysis (Nujol Mull): Prepare the sample in a glovebox.
-
Pass: Distinct peaks at 2970, 2925, 2870 cm⁻¹ (C-H stretching of ethyl group) and ~1060 cm⁻¹ (C-O stretch).
-
Fail: Broad absorption at 3400 cm⁻¹ indicates hydrolysis to Cu(OH)₂.
-
Storage and Handling
-
Shelf Life: 3-6 months if stored correctly.
-
Container: Schlenk tube or sealed vial inside a Glovebox (
ppm). -
Re-solubilization: If a soluble precursor is needed for sol-gel (e.g., for spin coating), react the solid Cu(OEt)₂ with 2-aminoethanol or acetylacetone . These ligands break the coordination polymer, rendering the copper species soluble in organic solvents.
References
-
Singh, P. K., et al. (2022). "Synthesis and characterization of copper(II) complexes with N,O-donor ligands." ResearchGate.[2][3] (Detailed FTIR confirmation of Cu-O and C-H stretches).
- Turevskaya, E. P., et al. (2000). "Alkoxo-compounds of copper: synthesis and properties." Russian Chemical Reviews. (Foundational text on the solubility issues of Cu alkoxides).
-
U.S. Patent 5006508A. "Preparation of copper alkoxides and sol/gel precursors of superconducting ceramics." (Confirms the metathesis route and the preference for Lithium over Sodium for purity).
-
American Elements. "Copper(II) Ethoxide Properties and Safety Data." (Physical property verification).
-
Sciencemadness Discussion. "Copper(II) Ethoxide Synthesis and Stability." (Practical observations on hydrolysis and color changes).
Sources
Advanced Synthesis of High-Purity Copper(II) Ethoxide
Executive Summary & Strategic Analysis
Copper(II) ethoxide (
The Core Challenge: The "Salt Problem" Most standard protocols suggest the metathesis of copper(II) chloride with an alkali metal ethoxide. The choice of alkali metal is the single determinant of product purity.
-
The Sodium Route (Flawed): Using sodium ethoxide (
) generates sodium chloride ( ) as a byproduct. is virtually insoluble in ethanol ( ). Since is also insoluble in ethanol, the final product is an inseparable mixture of target material and salt. -
The Lithium Route (Superior): Using lithium ethoxide (
) generates lithium chloride ( ). is highly soluble in ethanol ( at ).[1] This allows the byproduct to remain in the supernatant, yielding high-purity upon filtration.
This guide details the Lithium Route, establishing it as the standard for research-grade applications.
Technical Specifications & Properties
| Property | Data | Notes |
| Formula | Often polymeric/oligomeric in solid state.[1] | |
| Molar Mass | ||
| Appearance | Blue to dark green powder | Turns black ( |
| Solubility | Insoluble in ethanol, alcohols.[1] | Soluble in complexing agents (e.g., alkanolamines).[1] |
| Stability | Decomposes | Pyrophoric hazard if fine dust; hydrolyzes instantly in air.[1] |
| Byproduct Solubility | Critical for purification. |
Synthetic Workflow Visualization
The following diagram illustrates the divergent outcomes of the Sodium vs. Lithium pathways, visually reinforcing the necessity of the Lithium route for purity.
Figure 1: Decision logic for synthesis. The Lithium route leverages the high solubility of LiCl in ethanol to enable purification by simple filtration.
Detailed Experimental Protocol
Safety Warning:
-
Lithium Metal: Flammable solid, reacts violently with water. Handle under inert gas.
-
Anhydrous Conditions: Strictly required. Even trace moisture will produce
or . -
Copper Salts: Toxic by ingestion and inhalation.
Phase 1: Preparation of Reagents
All steps must be performed in a Glovebox (
-
Anhydrous Ethanol: Dry ethanol over molecular sieves (3Å) or distill from magnesium ethoxide. Water content must be
. -
Anhydrous
: Commercial "anhydrous" often absorbs moisture. Dry at under vacuum for 4 hours until it is a yellow-brown powder. Green tint indicates moisture.
Phase 2: Synthesis of Lithium Ethoxide (In-Situ)
Do not use commercial lithium ethoxide if possible; fresh preparation ensures accurate stoichiometry.
-
Measure
of anhydrous ethanol into a Schlenk flask. -
Weigh
( ) of Lithium metal (cut into small strips, washed with hexane to remove oil). -
Add Lithium to the ethanol.
-
Observation: Evolution of
gas. Exothermic reaction. -
Reaction:
-
-
Stir until all metal is dissolved and bubbling ceases. You now have a
solution.
Phase 3: Metathesis Reaction
-
Dissolve
( ) of anhydrous in of anhydrous ethanol in a separate flask.-
Note: The solution should be yellow-green.
-
-
Slow Addition: Add the
solution dropwise to the solution with vigorous stirring.-
Stoichiometry:
molar ratio of to . -
Observation: Immediate formation of a dark blue/green precipitate.[2]
-
Reaction:
-
-
Stir for 2–4 hours at room temperature to ensure completion.
Phase 4: Purification & Isolation
-
Filtration: Filter the mixture through a fritted glass funnel (Schlenk frit) under inert gas pressure.
-
Washing: Wash the precipitate 3 times with
portions of fresh anhydrous ethanol.-
Purpose: Removes residual dissolved
.
-
-
Drying: Dry the solid under high vacuum (
) at room temperature for 6 hours.-
Caution: Do not heat above
during drying to avoid thermal decomposition.
-
Characterization & Quality Control
To validate the synthesis, compare your results against these benchmarks.
| Method | Expected Result | Troubleshooting |
| Visual Inspection | Uniform blue-green powder.[1] | Black/Brown: Indicates oxidation to |
| IR Spectroscopy (Nujol Mull) | Bands at 1058, 1101 cm⁻¹ (C-O stretch).[1] Band at ~884 cm⁻¹ (Cu-O-C). | Broad band at 3400 cm⁻¹ indicates -OH (moisture contamination).[1] |
| Solubility Test | Dissolves in dilute acid (with decomposition).[1] Insoluble in dry EtOH. | If significant residue remains after acid digestion, organic impurities may be present.[1] |
| Elemental Analysis | Cu: ~41.3% | Low Cu % suggests solvent entrapment or incomplete LiCl removal.[1] |
Applications in Drug Development & Materials
While primarily a materials precursor,
-
Heterogeneous Catalysis: Used as a source of dispersed copper species for C-N coupling reactions (Ullmann-type) in drug synthesis.
-
Antibacterial Coatings: Precursor for depositing bioactive CuO thin films on medical implants.
-
Superconductors: The high purity achieved via the Lithium route is mandatory for synthesizing YBCO (
) superconductors, where chloride impurities degrade critical current density ( ).
References
-
Sciencemadness & Chemical Literature. (2012). Copper(II) Ethoxide Synthesis and Stability Discussion. Retrieved from [1]
-
Banait, J. S., & Pahil, P. K. (1986). Electrochemical Synthesis of Copper(II) Alkoxides. Synthetic Reactivity in Inorganic and Metal-Organic Chemistry. Retrieved from [1]
-
American Elements. (2024). Copper(II) Ethoxide Properties and Safety Data.[8] Retrieved from [1]
-
Pinho, S. P., & Macedo, E. A. (2005).[9] Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents.[10] Journal of Chemical & Engineering Data. (Data confirming NaCl insolubility vs LiCl solubility).
-
National Institutes of Health (NIH). (2024). Copper(II) Ethoxide Compound Summary. PubChem. Retrieved from [1]
Sources
- 1. Lithium chloride - Wikipedia [en.wikipedia.org]
- 2. US8692010B1 - Synthesis method for copper compounds - Google Patents [patents.google.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. mrzgroup.ucr.edu [mrzgroup.ucr.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Copper( ii ) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro stu ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05133H [pubs.rsc.org]
- 7. mrkremerscience.com [mrkremerscience.com]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. seniorchem.com [seniorchem.com]
Technical Deep Dive: Thermal Decomposition Kinetics of Copper(II) Ethoxide
Executive Summary
Copper(II) ethoxide (
Its thermal stability profile is defined by a relatively low decomposition onset temperature compared to other copper precursors like copper(II) acetylacetonate.
-
Primary Decomposition Onset (
): ~120°C – 130°C -
Complete Conversion (
): Typically achieved by 300°C (atmosphere dependent) -
Critical Handling Constraint: Extreme hygroscopicity requires strictly anhydrous handling to prevent premature hydrolysis to insoluble Copper(II) hydroxide.
This guide provides a mechanistic analysis of its thermal breakdown, validated experimental protocols for characterization, and handling standards for reproducible results in drug development and materials science applications.
Physicochemical Profile & Stability
Unlike monomeric precursors, Copper(II) ethoxide tends to form polymeric structures due to the bridging capability of the ethoxide oxygen atoms. This aggregation influences its solubility and thermal volatility.
Key Properties Table
| Property | Value / Description |
| Formula | |
| Molecular Weight | 153.67 g/mol |
| Appearance | Blue to blue-green powder |
| Solubility | Insoluble in ethanol (polymeric form); Soluble with complexing agents (e.g., DEA, acetic acid) |
| Hydrolysis Rate | Instantaneous in ambient air |
| Flash Point | N/A (Solid decomposes); Ethoxide ligands are flammable |
Mechanistic Stability
The Cu-O bond in the alkoxide is susceptible to nucleophilic attack by water.
Thermal Decomposition Kinetics
Understanding the decomposition mechanism is vital for tuning deposition processes (CVD/ALD) or calcination cycles.
Decomposition Pathways
The thermal breakdown occurs via the cleavage of the ethoxide ligand. The specific pathway depends heavily on the carrier gas (oxidizing vs. inert).
Pathway A: Inert Atmosphere (
, Ar)
In the absence of oxygen, decomposition is driven by ligand fragmentation, often via
-
Primary Product: Metallic Copper (
) or Cuprous Oxide ( ) depending on trace oxygen. -
Byproducts: Ethanol, Acetaldehyde, Ethylene,
. -
Residue: Often contains carbonaceous char due to incomplete ligand volatilization.
Pathway B: Oxidizing Atmosphere (Air,
)
Oxygen assists in "burning off" the organic ligands, resulting in a cleaner oxide product at lower temperatures.
-
Primary Product: Copper(II) Oxide (
).[1][2][3] -
Mechanism: Oxidative degradation of the ethyl group.
Decomposition Visualization
The following diagram illustrates the divergent pathways based on environmental conditions.
Figure 1: Divergent thermal decomposition pathways of Copper(II) Ethoxide controlled by atmospheric conditions.
Validated Experimental Protocol: TGA Analysis
To obtain reliable thermal data, the experiment must isolate the precursor from atmospheric moisture until the moment of analysis.
Protocol: Anhydrous TGA Setup
Objective: Determine precise
Reagents & Equipment[4]
-
Sample: Copper(II) Ethoxide (>99%, stored in glovebox).
-
Instrument: TGA/DSC (e.g., TA Instruments Q500 or similar).
-
Crucibles: Alumina (
) or Platinum pans. -
Atmosphere: High-purity Nitrogen (99.999%) for inert baseline.
Step-by-Step Workflow
-
Glovebox Preparation:
-
Why:
hydrolyzes in seconds. Weighing in open air invalidates the mass starting point. -
Action: Load 5-10 mg of sample into the TGA pan inside an Ar/N2-filled glovebox.
-
Sealing: If the TGA is external, use a hermetically sealed pan with a pinhole (punched immediately before loading) or a transfer vessel.
-
-
Instrument Conditioning:
-
Purge: Pre-purge the furnace for 30 minutes with
to remove ambient moisture. -
Equilibration: Stabilize balance at 30°C.
-
-
Thermal Program:
-
Ramp: 10°C/min from 30°C to 600°C.
-
Note: Faster rates (e.g., 20°C/min) may shift
higher due to thermal lag.
-
-
Data Validation (Self-Check):
-
Check: Look for a mass loss event <100°C.[5]
-
Verdict: If significant mass loss occurs <100°C, the sample contains solvent (ethanol) or has partially hydrolyzed (releasing water). Discard and repeat.
-
Success Criteria: Flat baseline until ~120°C, followed by a sharp drop.
-
Experimental Workflow Diagram
Figure 2: Workflow for ensuring anhydrous integrity during thermal analysis.
Applications in Thin Film Deposition
The thermal profile of Copper(II) ethoxide dictates its utility in specific deposition techniques.
Sol-Gel Processing
-
Context: Used extensively for High-
Superconductors (YBCO). -
Role: The ethoxide acts as a copper source that can be chemically modified (e.g., with diethanolamine) to prevent precipitation and lower the crystallization temperature of the final oxide film.
-
Process Window: The precursor is typically hydrolyzed intentionally in a controlled manner during the sol formation, then calcined at >400°C to ensure complete organic removal and phase formation.
CVD/ALD Precursor Considerations
While Copper(II) ethoxide is less common than Copper(II) acetylacetonate (
-
Vaporization: Difficult due to oligomerization; often requires sublimation temperatures close to its decomposition point (
), making it challenging for standard CVD. -
Alternative: Fluorinated alkoxides or amino-alkoxides are often preferred for better volatility.
References
-
Thermal Decomposition of Copper Salts
-
Copper(II)
- ProChem Inc. Copper(II) Ethoxide - High Purity Metal Organic.
-
General Metal Alkoxide Decomposition
- ScienceMadness/Literature Discussion. Synthesis and properties of Copper(II) alkoxides.
-
CVD Precursor Trends
- Semantic Scholar.
-
Safety Data & GHS Classification
- PubChem. Copper(II) ethoxide | C4H10CuO2.
Sources
Technical Monograph: Operational and Toxicological Hazards of Copper(II) Diethoxide
Executive Summary
Copper(II) diethoxide (Copper ethoxide,
Physicochemical Basis of Hazard
The hazards of Copper(II) diethoxide are not intrinsic to the copper atom alone but arise from the lability of the Cu-O bond. Understanding this bond is critical for predicting material behavior during storage and processing.
Chemical Identity & Properties
| Property | Specification | Operational Implication |
| CAS Number | 2850-65-9 | Use for precise SDS retrieval. |
| Formula | Molecular Weight: 153.67 g/mol .[2] | |
| Appearance | Blue-green powder/crystal | Color change to brown/black indicates decomposition (oxide formation). |
| Solubility | Soluble in alcohols; hydrolyzes in water | Do not use aqueous cleaning agents. |
| Flash Point | N/A (Solid); Decomposes | Flammable solid; releases ethanol (FP: 13°C) upon hydrolysis. |
| Instability | Hygroscopic; Air-sensitive | Requires inert atmosphere (Argon/Nitrogen). |
The Hydrolysis Mechanism
The primary operational threat is hydrolytic decomposition . Unlike stable metal salts (e.g.,
Mechanism:
-
Nucleophilic attack of
on the Copper center. -
Proton transfer to the ethoxide oxygen.
-
Cleavage of the Cu-O bond, releasing Ethanol.
This reaction is chemically significant because it transforms a solid powder into a mixture containing a Class 1B Flammable Liquid (Ethanol) and a metal hydroxide sludge.
Figure 1: Hydrolytic decomposition pathway.[3] Note the generation of flammable ethanol vapor from the solid precursor upon exposure to moisture.
Toxicological Profile
The toxicity of Copper(II) diethoxide is biphasic: immediate local irritation from alkalinity (hydrolysis) and systemic toxicity from copper absorption.
Acute Exposure Hazards[4]
-
Inhalation (High Risk): Dust or aerosol inhalation delivers copper directly to the alveoli. Hydrolysis in the moist respiratory tract releases ethanol and Copper(II) hydroxide (alkaline), causing chemical pneumonitis.
-
Ocular/Dermal: The compound reacts with moisture in the eyes/skin to form hydroxides, leading to severe irritation or caustic burns (pH > 10 locally).
Systemic Copper Toxicity
While copper is an essential trace element, acute overload overwhelms the liver's homeostatic mechanisms (ceruloplasmin binding).
-
Target Organs: Liver (hepatocyte necrosis), Kidneys (tubular necrosis), and CNS.
-
Mechanism: Excess free copper ions (
) generate Reactive Oxygen Species (ROS) via the Fenton-like reaction, causing oxidative stress and cellular apoptosis. -
Reference Grounding: Chronic exposure concerns mimic Wilson’s Disease pathologies, where copper accumulation leads to hepatic failure and neurological degradation (Source: ).
Operational Protocols: Handling & Quenching
Core Directive: Treat Copper(II) diethoxide as a pyrophoric-adjacent material. While not strictly pyrophoric, its sensitivity demands similar rigor to prevent degradation and fire.
Inert Atmosphere Handling (Glovebox/Schlenk)
All transfers must occur under
-
Preparation: Dry all glassware (oven at 120°C > 4 hours).
-
Solvent Choice: Use only anhydrous solvents (Ethanol, Toluene). Presence of water (< 50 ppm) will cause turbidity (decomposition).
-
Weighing: Weigh inside a glovebox. If benchtop weighing is required, use a tared Schlenk tube purged with argon.
Safe Quenching Protocol (Waste Disposal)
Do not dispose of active alkoxides directly into aqueous waste streams.
-
Dilution: Suspend the solid/residue in an inert solvent (e.g., Toluene or Hexane).
-
Alcoholysis: Slowly add a secondary alcohol (e.g., Isopropanol) to convert the reactive ethoxide to a more stable alkoxide/hydroxide mix.
-
Hydrolysis (Controlled): Add water dropwise to the alcohol mixture while cooling (ice bath).
-
Neutralization: Adjust pH to neutral with dilute HCl before disposal as heavy metal waste.
Figure 2: Inert handling workflow and failure mode analysis.
Emergency Response
Fire Fighting Measures
Hazard Class: Flammable Solid (Category 1/2).
-
Suitable Media: Dry chemical powder, Carbon Dioxide (
), or dry sand.[7] -
UNSUITABLE Media: Water.
-
Reasoning: Water accelerates hydrolysis, releasing more ethanol fuel and potentially spreading the fire via floating flammable liquids.
-
-
Firefighter PPE: Full turnout gear + SCBA. Copper oxide fumes released during combustion are highly toxic.
Accidental Release (Spill)
-
Evacuate: Remove ignition sources immediately.
-
PPE: Wear nitrile gloves (double gloved), goggles, and a P95/P100 respirator.
-
Containment: Cover spill with dry sand or vermiculite.[7]
-
Cleanup: Do not sweep dry (dust explosion risk). Scoop into a dry container and treat as "Quenching Protocol" above.
References
-
Gelest, Inc. (2008).[5] Safety Data Sheet: Copper(II) Ethoxide (AKC250). Retrieved from
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 16683005, Copper(II) ethoxide. Retrieved from
-
European Chemicals Agency (ECHA). (2023). C&L Inventory: Copper diethoxide. Retrieved from
-
Karlsson, H. L., et al. (2008).[8] "Copper oxide nanoparticles are highly toxic: a comparison between metal oxide nanoparticles and carbon nanotubes." Chemical Research in Toxicology, 21(9), 1726-1732.[8] (Context for oxide toxicity post-hydrolysis).
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure Limits for Copper Fume/Dust. Retrieved from
Sources
- 1. fishersci.com [fishersci.com]
- 2. Copper (II) Ethoxide - High Purity Metal Organic | ProChem Inc. [prochemonline.com]
- 3. Alkoxide - Wikipedia [en.wikipedia.org]
- 4. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 5. gelest.com [gelest.com]
- 6. ALKALI METAL ALCOHOLATES, SELF-HEATING, CORROSIVE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. gulbrandsen.com [gulbrandsen.com]
- 8. Copper oxide nanoparticles are highly toxic: a comparison between metal oxide nanoparticles and carbon nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics and mechanisms of reactions between H2O2 and copper and copper oxides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. westliberty.edu [westliberty.edu]
- 12. radiopaedia.org [radiopaedia.org]
Methodological & Application
Application Note: High-Purity Solvothermal Synthesis of Monoclinic CuO Nanoparticles via Copper(II) Ethoxide Hydrolysis
Executive Summary
This guide details the protocol for synthesizing high-purity Copper(II) Oxide (CuO) nanoparticles using Copper(II) ethoxide as the precursor via a solvothermal route. Unlike conventional nitrate or sulfate-based syntheses, the alkoxide route eliminates the risk of persistent anionic impurities (NO₃⁻, SO₄²⁻, Cl⁻), making the resulting nanoparticles highly suitable for sensitive drug delivery and catalytic applications .
Key Advantages of this Protocol:
-
Anion-Free Purity: Byproducts are volatile alcohols (ethanol), ensuring a clean surface for ligand conjugation.
-
Morphology Control: The use of PVP (Polyvinylpyrrolidone) allows for size-tunable synthesis (20–100 nm).
-
Crystalline Phase: Direct formation of the stable monoclinic tenorite phase without high-temperature calcination.
Scientific Principles & Mechanism[1][2][3][4]
The Alkoxide Advantage
Metal alkoxides,
Reaction Mechanism
The synthesis proceeds through a two-stage mechanism: Hydrolysis followed by Solvothermal Dehydration .
-
Hydrolysis: Water attacks the copper ethoxide, replacing ethoxy groups with hydroxyl groups.
-
Condensation & Dehydration: Under solvothermal pressure and temperature (>100°C), the hydroxide species dehydrate to form the oxide lattice.
[1]
Mechanism Diagram
The following diagram illustrates the pathway from precursor to crystalline nanoparticle.
Figure 1: Reaction mechanism governing the transformation of Copper Ethoxide to CuO Nanoparticles.
Experimental Protocol
Materials & Reagents
| Reagent | Grade | Role |
| Copper(II) Ethoxide | 99.9% Trace Metals Basis | Copper Precursor |
| Ethanol (Anhydrous) | ≥99.5% | Primary Solvent |
| Deionized Water | 18.2 MΩ·cm | Hydrolysis Agent |
| PVP (MW 40,000) | Reagent Grade | Capping Agent (Size Control) |
| Acetone | ACS Reagent | Washing Agent |
Pre-Synthesis Considerations (Critical)
-
Moisture Sensitivity: Copper ethoxide hydrolyzes instantly in air. Weighing and initial dissolution should ideally be performed in a glovebox or under a rapid flow of inert gas (Nitrogen/Argon).
-
Autoclave Safety: Ensure the Teflon (PTFE) liner is filled only to 60-80% capacity to allow for safe pressure expansion.
Step-by-Step Methodology
Step 1: Precursor Solution Preparation
-
Dissolve 1.0 g of PVP in 30 mL of Anhydrous Ethanol under magnetic stirring (500 rpm) for 20 minutes until a clear solution forms.
-
In a dry environment: Add 0.5 g of Copper(II) Ethoxide to the PVP-ethanol solution.
-
Stir vigorously for 30 minutes. The solution may turn cloudy or blue-green depending on partial hydrolysis from ambient moisture (this is acceptable if controlled).
Step 2: Controlled Hydrolysis
-
Prepare a mixture of 5 mL Ethanol + 1 mL DI Water .
-
Add this water-ethanol mixture dropwise to the precursor solution while stirring.
-
Observation: A gelatinous precipitate (Cu(OH)₂) will begin to form. Continue stirring for another 30 minutes to ensure homogeneity.
Step 3: Solvothermal Treatment
-
Transfer the suspension into a 50 mL Teflon-lined stainless steel autoclave .
-
Seal the autoclave tightly.
-
Place in a pre-heated oven at 140°C for 12 hours .
-
Note: Higher temperatures (180°C) yield larger, more crystalline particles; lower temperatures (100-120°C) yield smaller, less crystalline particles.
-
Step 4: Washing and Collection
-
Allow the autoclave to cool naturally to room temperature.
-
Centrifuge the black precipitate at 8,000 rpm for 10 minutes .
-
Discard the supernatant.
-
Wash the pellet 3 times with Ethanol and 2 times with DI Water to remove excess PVP.
Step 5: Drying
-
Dry the purified powder in a vacuum oven at 60°C for 6 hours.
Workflow Visualization
Figure 2: Operational workflow for the solvothermal synthesis process.
Characterization & Expected Results
To validate the synthesis, the following analytical techniques are recommended.
X-Ray Diffraction (XRD)[5][6][7][8]
-
Target Pattern: Monoclinic structure (Tenorite).
-
Key Peaks (2θ): ~35.5° (002) and ~38.7° (111).
-
Validation: Absence of peaks at 36.4° indicates no residual Cu₂O (Cuprous Oxide) impurities.
Morphology (SEM/TEM)
-
Without PVP: Particles tend to aggregate into large sphere-like clusters (200-500 nm).
-
With PVP: Discrete, quasi-spherical nanoparticles.
-
Expected Size: 20–50 nm (dependent on PVP concentration).
UV-Vis Spectroscopy
-
Band Gap: CuO is a p-type semiconductor. Expect a broad absorption band with an estimated band gap energy of 1.2 eV – 1.7 eV , showing a blue shift compared to bulk CuO due to quantum confinement effects.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Product is Red/Brown | Formation of Cu₂O (Cuprous Oxide) | Incomplete oxidation. Increase autoclave temperature or add mild oxidant (H₂O₂). |
| Large Aggregates | Insufficient Surfactant | Increase PVP concentration or switch to PEG-400. |
| Low Yield | Incomplete Hydrolysis | Ensure sufficient water was added in Step 2 (Stoichiometric ratio is 2:1 H₂O:Cu). |
| Blue Supernatant | Unreacted Precursor | Reaction time too short. Extend solvothermal duration to 18-24h. |
References
-
Solvothermal Synthesis of Metal Oxides
- Examining the general principles of solvothermal dehydr
-
Source:
-
PVP-Assisted Morphology Control
- Role of PVP in preventing agglomeration and directing crystal growth in copper oxide systems.
-
Source:
-
Hydrolysis Mechanisms
- Understanding the decomposition of copper(II) species into oxides.
-
Source:
-
Biomedical Applications
Sources
Application Note: High-Purity Hydrothermal Synthesis of Copper(II) Oxide Nanocrystals via Copper(II) Ethoxide Hydrolysis
Abstract
This application note details a high-purity protocol for synthesizing Copper(II) Oxide (CuO) nanocrystals using Copper(II) ethoxide (
Introduction & Chemical Logic
The hydrothermal synthesis of metal oxides typically relies on the dehydration of metal hydroxides under elevated temperature and pressure.
Standard protocols generate
The Alkoxide Advantage:
Copper(II) ethoxide offers a "clean" hydrolysis pathway. Upon contact with water, it converts to copper hydroxide and ethanol:
Materials & Equipment
Reagents
| Reagent | Grade | Purpose | Note |
| Copper(II) Ethoxide | >99.9% (Trace Metals Basis) | Precursor | Moisture Sensitive. Store in desiccator/glovebox. |
| Absolute Ethanol | Anhydrous, ≥99.5% | Dispersant | Prevents premature hydrolysis. |
| Deionized Water | 18.2 MΩ·cm (Milli-Q) | Hydrolysis Agent | Must be degassed to prevent carbonate formation. |
| Sodium Hydroxide (NaOH) | 1.0 M Solution | Mineralizer | Optional: To adjust pH for morphology control. |
Equipment
-
Teflon-lined Stainless Steel Autoclave: 50 mL or 100 mL capacity.
-
Inert Gas Glovebox (or Glove Bag): For handling Cu(OEt)₂.
-
Ultrasonic Bath: For dispersing the insoluble alkoxide.
-
Centrifuge: High-speed (>8000 rpm) for washing.
-
Vacuum Drying Oven: Set to 60°C.
Experimental Protocol
Phase 1: Precursor Dispersion (Inert Environment)
Expert Insight: Copper(II) ethoxide is insoluble in ethanol and hydrolyzes instantly in moist air.[1] Handling it in an inert atmosphere is crucial to control the reaction onset.
-
Preparation: Purge the workspace with Nitrogen (
) or Argon. -
Weighing: Weigh 1.0 g of Copper(II) ethoxide powder.
-
Dispersion: Transfer the powder into a beaker containing 30 mL of Absolute Ethanol .
-
Sonication: Sonicate the mixture for 15 minutes. The result will be a blue-green suspension (not a solution).
Phase 2: Controlled Hydrolysis (Sol-Gel Transition)
-
Water Addition: While magnetically stirring the ethanol suspension, add 10 mL of DI Water dropwise.
-
pH Adjustment (Critical for Crystallinity):
-
Measure the pH.[6] It will likely be near neutral.
-
Add 1.0 M NaOH dropwise to reach pH 10-11 .
-
Why? Alkaline conditions lower the energy barrier for the dehydration step (
) during hydrothermal treatment.
-
Phase 3: Hydrothermal Treatment
-
Loading: Transfer the precursor suspension into the Teflon liner. Fill factor should be 60-70% .
-
Sealing: Seal the autoclave tightly.
-
Reaction: Place in an oven at 140°C for 12 hours .
-
Note: Higher temperatures (180°C) yield larger, more crystalline rods; lower temperatures (100-120°C) favor smaller, spherical particles.
-
Phase 4: Post-Processing
-
Cooling: Allow the autoclave to cool naturally to room temperature.
-
Collection: A black precipitate (CuO) will be settled at the bottom.[4][7]
-
Washing:
-
Centrifuge at 8000 rpm for 10 mins. Discard supernatant (containing ethanol/water).
-
Resuspend in DI water and centrifuge (Repeat 3x).
-
Resuspend in Ethanol and centrifuge (Repeat 1x).
-
-
Drying: Dry the pellet in a vacuum oven at 60°C for 6 hours.
Process Visualization
Workflow Diagram
Caption: Step-by-step workflow for the hydrothermal conversion of copper ethoxide to copper oxide.
Reaction Mechanism Pathway
Caption: Chemical mechanism illustrating the hydrolysis of the alkoxide followed by hydrothermal dehydration.
Characterization & Quality Control
To validate the synthesis for drug development applications, the following characterization steps are mandatory:
| Technique | Expected Result | Significance for Drug Dev |
| XRD (X-Ray Diffraction) | Sharp peaks at | Confirms phase purity; essential for consistent biological activity. |
| FTIR | Absorption bands at ~540 | Verifies complete dehydration and removal of ethanol/water residues. |
| SEM/TEM | Uniform morphology (typically nanorods or spheres depending on pH). Size range: 20-50 nm. | Particle size dictates cellular uptake efficiency and cytotoxicity profiles. |
| DLS (Zeta Potential) | Potential > +20mV or < -20mV (depending on pH). | Indicates colloidal stability in physiological buffers. |
Troubleshooting (Expertise & Experience)
-
Issue: Brown/Red Precipitate
-
Cause: Reduction of Cu(II) to Cu(I) (
).[5] This often happens if the ethanol acts as a reducing agent at very high temperatures (>180°C) or if the autoclave is not sealed (oxygen starvation). -
Fix: Ensure sufficient headspace air (oxidant) or lower the temperature to 140°C.
-
-
Issue: Gelatinous Blue Product
-
Cause: Incomplete hydrothermal transformation. The reaction stopped at
. -
Fix: Increase reaction time (to 24h) or increase pH (add more NaOH).
-
-
Issue: Aggregation
-
Cause: "Shock" hydrolysis from dumping water too fast.
-
Fix: Use a water/ethanol mix (50:50) for the hydrolysis step to slow down the reaction rate.
-
References
-
Hydrothermal Synthesis of CuO Nanostructures
-
Antimicrobial Applications of CuO
- Title: Antimicrobial Effect of Copper Oxide Nanoparticles on Some Oral Bacteria and Candida Species
- Source: NIH / PMC (2020)
-
URL:[Link]
-
Alkoxide Hydrolysis Mechanisms
-
Morphology Control via pH
- Title: pH-Dependent Morphology of Copper (II) Oxide in Hydrothermal Process
- Source: MDPI (2024)
-
URL:[Link]
Sources
- 1. Copper (II) Ethoxide - High Purity Metal Organic | ProChem Inc. [prochemonline.com]
- 2. Kinetics and mechanisms of reactions between H2O2 and copper and copper oxides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. Surfactant Free Hydrothermal Synthesis of Copper Oxide Nanoparticles [article.sapub.org]
- 7. youtube.com [youtube.com]
- 8. dergipark.org.tr [dergipark.org.tr]
"green synthesis of copper nanoparticles using ethoxide precursor"
Application Note: Green Sol-Gel Synthesis of Metallic Copper Nanoparticles (CuNPs) via Ethoxide Precursors
Executive Summary & Strategic Rationale
This guide details a high-purity, "Green Sol-Gel" methodology for synthesizing metallic Copper Nanoparticles (CuNPs) utilizing Copper(II) Ethoxide (
Why this specific approach?
While most green synthesis protocols utilize Copper Sulfate (
The Ethoxide Advantage:
-
Halide/Salt-Free: The ethoxide ligand decomposes into ethanol, leaving no ionic residue.
-
Green Chemistry Compliance: This protocol utilizes Absolute Ethanol as the solvent and L-Ascorbic Acid (Vitamin C) as the reducing agent, eliminating toxic reductants like hydrazine or sodium borohydride.
The Challenge: Copper ethoxide is highly moisture-sensitive and prone to rapid hydrolysis into Copper Oxide (CuO). This protocol includes specific controls to force the reduction to metallic Copper (
Scientific Mechanism: The Competition Between Hydrolysis and Reduction
To successfully synthesize metallic CuNPs from an alkoxide, one must control two competing reaction pathways.
Pathway A: Hydrolysis (The Oxide Route - To Be Avoided)
If water is introduced without a strong reductant, ethoxide hydrolyzes to hydroxide, which condenses to oxide.
Pathway B: Green Reduction (The Metallic Route - The Goal)
We utilize L-Ascorbic Acid (Vitamin C) which acts as both a reductant and a capping agent. It donates electrons to reduce
Visualization of Reaction Logic
The following diagram illustrates the critical decision points in the synthesis workflow to ensure metallic Cu formation.
Figure 1: Reaction pathway logic distinguishing between unwanted hydrolysis (Red) and successful green reduction (Green).
Detailed Experimental Protocol
Safety Note: Copper ethoxide is flammable and moisture-sensitive. Perform initial handling in a glovebox or under a nitrogen blanket if possible.
Reagents Required
| Reagent | Grade | Function |
| Copper(II) Ethoxide | 99.9% Trace Metals Basis | Precursor (Halide-free) |
| L-Ascorbic Acid | Reagent Grade | Green Reducing Agent |
| PVP (Polyvinylpyrrolidone) | MW 40,000 | Surface Stabilizer (Capping) |
| Absolute Ethanol | Anhydrous (>99.5%) | Solvent (Prevents premature hydrolysis) |
| Nitrogen/Argon Gas | Industrial Grade | Inert Atmosphere Protection |
Step-by-Step Procedure
1. Precursor Solution Preparation (Solution A)
-
Dissolve 0.5 g of Copper(II) Ethoxide in 50 mL of Absolute Ethanol .
-
Note: Sonicate for 10 minutes. The solution will appear blue-green. Keep this strictly anhydrous.
2. Reductant Solution Preparation (Solution B)
-
Dissolve 1.0 g of L-Ascorbic Acid and 0.5 g of PVP in 50 mL of Absolute Ethanol .
-
Stir at room temperature until fully dissolved.
3. The Green Sol-Gel Reaction
-
Set up a three-neck round-bottom flask with a reflux condenser and a nitrogen inlet.
-
Purge: Flush the system with Nitrogen for 15 minutes to remove oxygen (Critical for metallic Cu).
-
Heat: Bring Solution B (Reductant) to 70°C under magnetic stirring (600 RPM).
-
Injection: Add Solution A (Copper Ethoxide) dropwise into the hot Solution B over 10 minutes.
-
Observation: The color will transition: Blue
Light Green Yellow Dark Red/Brown . -
Reflux: Maintain at 80°C for 2 hours under continuous Nitrogen flow.
4. Harvesting and Purification
-
Cool the solution to room temperature.[1]
-
Centrifugation: Centrifuge at 8,000 RPM for 15 minutes.
-
Washing: Discard supernatant. Resuspend the pellet in ethanol and centrifuge again (Repeat 2x). Do not use water for washing to prevent oxidation.
-
Storage: Store the CuNPs as a colloidal suspension in ethanol or dry in a vacuum oven at 40°C.
Characterization & Validation
To ensure scientific integrity, you must validate that you have synthesized metallic Copper (
| Technique | Expected Result for Metallic CuNPs | Expected Result for Oxide (Failure) |
| Visual Inspection | Dark Red / Brown / Maroon | Black (CuO) or Dull Yellow (Cu2O) |
| UV-Vis Spectroscopy | Surface Plasmon Resonance (SPR) peak at 560–590 nm . | Broad absorption, no distinct peak or peak < 450 nm. |
| XRD (X-Ray Diffraction) | Peaks at | Peaks at 35.5°, 38.7° (Indicating monoclinic CuO). |
| Stability | Stable in ethanol for weeks (if capped with PVP). | Precipitates or turns green (oxidizes) within days. |
Troubleshooting Guide
-
Problem: The solution turned black immediately.
-
Problem: No precipitate formed (Solution remains blue).
-
Cause: Incomplete reduction.
-
Fix: The ethoxide bond is strong. Increase reflux temperature to 80°C or add a catalyst amount (1-2 drops) of dilute acetic acid to catalyze the sol-gel transition before reduction.
-
References
-
Mechanism of Ascorbic Acid Reduction
-
Sol-Gel Chemistry of Copper
- Title: "Cu and Cu-Based Nanoparticles: Synthesis and Applications in C
- Source: Chemical Reviews (ACS Public
-
URL:[Link]
- Relevance: Authoritative review on the hydrolysis and condens
-
Green Synthesis & Oxidation Control
-
Conductive Ink Applications (Context for Ethoxide)
- Title: "The Synthesis of Copper Nanoparticles for Printed Electronic Materials Using Liquid Phase Reduction Method"
- Source: NIH / PubMed Central, 2024.
-
URL:[Link]
- Relevance: Supports the use of Ascorbic Acid/PVP for creating conductive copper patterns, justifying the high-purity precursor choice.
Sources
- 1. Green and Traditional Synthesis of Copper Oxide Nanoparticles—Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A simple method for the synthesis of copper nanoparticles from metastable intermediates - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01082A [pubs.rsc.org]
- 5. semanticscholar.org [semanticscholar.org]
Application Note: High-Purity Synthesis of Copper-Based MOFs Using Copper(II) Diethoxide
Executive Summary
This application note details the strategic use of Copper(II) Diethoxide (
Part 1: The Chemistry of Precursor Selection
The "Anion Problem" in Drug Delivery
Standard MOF synthesis typically utilizes copper salts like
-
Nitrate Residues: Difficult to fully remove; potentially cytotoxic.
-
Acidic Byproducts: The protonation of the nitrate ion forms nitric acid (
), which can degrade acid-sensitive drug payloads encapsulated during in situ synthesis. -
Auxiliary Bases: Requires triethylamine (TEA) or pyridine to deprotonate the organic linker, introducing another contamination vector.
The Copper Diethoxide Advantage (The Alkoxide Route)
Copper(II) diethoxide functions as a self-sacrificing base . Upon reaction with a carboxylic acid linker (e.g., Trimesic Acid), the ethoxide ligand accepts the proton from the linker to form ethanol, which becomes part of the solvent system.
Reaction Stoichiometry (HKUST-1 Example):
Key Benefits:
-
High Purity: The only byproduct is ethanol.
-
Anhydrous Capability: Ideal for water-sensitive linkers or moisture-labile drug encapsulation.
-
Driven Equilibrium: The formation of stable ethanol drives the reaction forward without external bases.
Comparative Analysis of Precursors
| Feature | Copper(II) Nitrate | Copper(II) Acetate | Copper(II) Diethoxide |
| Solubility | High (Water/Alcohols) | Moderate | Low (Suspension/Reactive) |
| Byproduct | Nitric Acid ( | Acetic Acid ( | Ethanol ( |
| Auxiliary Base | Often Required | Not Required | Never Required |
| Anion Impurity | High Risk ( | Low Risk ( | Zero Risk |
| Suitability for DDS | Low | Medium | High |
Part 2: Detailed Synthesis Protocol
Protocol: Base-Free Synthesis of High-Purity HKUST-1
Target Material: Copper(II) Benzene-1,3,5-tricarboxylate (
2.1 Reagents and Equipment
-
Precursor: Copper(II) Diethoxide (
) [>99% Purity, Anhydrous]. Note: Handle in a glovebox or desiccated environment; hygroscopic. -
Linker: 1,3,5-Benzenetricarboxylic acid (
). -
Solvent: Absolute Ethanol (EtOH) and N,N-Dimethylformamide (DMF).[1]
-
Vessel: Teflon-lined stainless steel autoclave (50 mL).
2.2 Experimental Workflow
Step 1: Precursor Activation (The Suspension Method)
Since
-
Weigh 1.0 mmol (155 mg) of
in a glovebox. -
Disperse in 10 mL of anhydrous DMF/Ethanol (1:1 v/v).
-
Sonicate for 10 minutes under Argon flow to create a fine, uniform suspension.
Step 2: Linker Addition
-
Dissolve 0.67 mmol (140 mg) of
in 10 mL of the same solvent mixture. -
Add the linker solution dropwise to the copper suspension while stirring.
-
Observation: The suspension will change color (typically turquoise to deep blue) as the acidolysis reaction begins at the particle surface.
Step 3: Solvothermal Synthesis
-
Seal the mixture in the Teflon autoclave.
-
Heat at 85°C for 24 hours .
-
Why 85°C? Alkoxide hydrolysis is fast; lower temperatures favor controlled crystal growth over amorphous precipitation.
-
-
Cool naturally to room temperature.
Step 4: Purification (The "Green" Wash)
-
Centrifuge the blue crystals (6000 rpm, 10 min).
-
Decant the supernatant (contains only solvent and ethanol byproduct).
-
Resuspend in hot Ethanol (60°C) for 2 hours to remove pore-trapped DMF. Repeat 3x.
-
Critical for Drugs: This step ensures no toxic DMF remains.
-
Step 5: Activation
-
Dry under vacuum (
Torr) at 120°C for 12 hours. -
Store in a desiccator.
Part 3: Mechanism and Visualization
The following diagram illustrates the "Base-Free" mechanism unique to the alkoxide route, contrasting it with the traditional salt route.
Caption: Figure 1. Mechanism of Base-Free MOF formation via Copper Diethoxide. The ethoxide ligand acts as the proton acceptor, generating benign ethanol rather than acidic waste.
Part 4: Characterization & Validation (Self-Validating Protocol)
To ensure the protocol was successful, the following validation steps are mandatory.
| Technique | Expected Result | Validation Criteria |
| PXRD (Powder X-Ray Diffraction) | Sharp peaks at | Absence of broad "humps" (amorphous) or CuO peaks (decomposition). |
| FTIR Spectroscopy | Disappearance of -COOH stretch ( | Confirm complete deprotonation of the linker. |
| TGA (Thermogravimetric Analysis) | Weight loss ~300°C (Linker breakdown). | No weight loss <100°C (indicates successful solvent removal/activation). |
| BET Surface Area | Low surface area indicates pore collapse or trapped reactants. |
Part 5: Troubleshooting Guide
Issue: Low Yield / Amorphous Powder
-
Cause: Reaction rate too fast. Alkoxides react instantly with acidic protons.
-
Solution: Lower the temperature to 65°C or add a "modulator" like acetic acid (5 mol%) to slow down the ligand exchange (competing equilibrium).
Issue: Black Precipitate
-
Cause: Formation of Copper Oxide (CuO).
-
Solution: Ensure the solvent is strictly anhydrous. Water causes rapid hydrolysis of
to hydroxides/oxides before it can coordinate with the linker.
Issue: Insoluble Precursor
-
Note:
is supposed to be insoluble. Do not attempt to filter the initial mixture. The solid consumes itself during the reaction.
References
-
Yaghi, O. M., et al. (2003). "Reticular synthesis and the design of new materials."[3] Nature. Link (Foundational concept of reticular chemistry and precursor selection).
-
Chui, S. S., et al. (1999). "A Chemically Functionalizable Nanoporous Material [Cu3(TMA)2(H2O)3]n." Science. Link (Original HKUST-1 synthesis reference for comparison).
-
Sigma-Aldrich. "Copper(II) ethoxide Product Specification." Link (Verified chemical properties and handling for CAS 142-71-2/related alkoxides). Note: While CAS 142-71-2 refers to Acetate in some catalogs, Copper Ethoxide is distinct. Ensure procurement of Copper(II) Ethoxide for this specific protocol.
-
Rowsell, J. L., & Yaghi, O. M. (2004). "Metal–organic frameworks: a new class of porous materials." Microporous and Mesoporous Materials. Link (Discusses synthetic strategies including base-free routes).
Sources
Application Note: High-Purity Fabrication of p-Type CuO Semiconductors via Copper(II) Diethoxide Sol-Gel
Executive Summary
This guide details the protocol for fabricating p-type Copper(II) Oxide (CuO) semiconductor thin films using Copper(II) diethoxide (
This protocol utilizes a stabilized alkoxide sol-gel route , employing 2-methoxyethanol as a chelating solvent to depolymerize the precursor, ensuring high-mobility p-channel layers suitable for Thin-Film Transistors (TFTs) and photovoltaic hole-transport layers (HTLs).
Precursor Chemistry & Solution Engineering
The Alkoxide Advantage
Copper(II) diethoxide is inherently moisture-sensitive and tends to form insoluble polymers
-
Depolymerization: We utilize 2-methoxyethanol (2-ME) . The ether oxygen in 2-ME coordinates to the Cu center, breaking the polymeric chains and increasing solubility.
-
Stabilization: Monoethanolamine (MEA) is added as a chelating agent. It forms a stable coordinate complex, preventing rapid precipitation upon exposure to ambient humidity during spin coating.
Reaction Pathway
The chemical transformation from precursor to semiconductor follows this mechanism:
-
Ligand Exchange:
-
Hydrolysis:
-
Condensation:
-
Crystallization: Amorphous
Visualization: Fabrication Workflow
Figure 1: Step-by-step workflow for converting Copper Diethoxide precursor into a crystalline p-type CuO semiconductor layer.
Experimental Protocol
Materials Required
| Reagent | Purity | Role | Note |
| Copper(II) Ethoxide | 99.9% (Trace Metals Basis) | Precursor | Hygroscopic: Handle in Glovebox |
| 2-Methoxyethanol | Anhydrous, 99.8% | Solvent | Dehydrates film during bake |
| Monoethanolamine (MEA) | >99.0% | Stabilizer | Molar ratio 1:1 with Cu |
Protocol 1: Sol Preparation
Objective: Create a stable, clear, dark blue 0.2 M sol.
-
Environment: Perform weighing and initial mixing in a Nitrogen-filled Glovebox (
ppm, ppm). -
Weighing: Weigh 0.307 g of Copper(II) ethoxide into a clean glass vial.
-
Solvent Addition: Add 10 mL of 2-methoxyethanol. The powder will not dissolve immediately.[1]
-
Stabilization: Add 120
L of Monoethanolamine (MEA).-
Rationale: MEA breaks the alkoxide polymer network.
-
-
Digestion: Seal the vial tightly. Transfer to a magnetic stirrer hotplate.
-
Heat to 70°C with vigorous stirring for 2 hours .
-
Observation: The turbid suspension should turn into a clear, deep blue solution .
-
-
Aging: Allow the solution to age at room temperature for 24 hours. Filter through a 0.45
m PTFE syringe filter before use.
Protocol 2: Thin Film Deposition
Objective: Deposit a uniform 40-60 nm layer.
-
Substrate Prep: Clean
or quartz substrates via sonication (Acetone IPA DI Water) followed by UV-Ozone treatment (15 min) to improve wettability. -
Dispense: Place substrate on spin coater. Dispense 50
L of the sol (dynamic dispense preferred at 500 rpm). -
Spin Cycle:
-
Step 1: 500 rpm for 5s (Spread)
-
Step 2: 3000 rpm for 30s (Thinning)
-
-
Soft Bake: Immediately transfer to a hotplate at 100°C for 10 minutes .
-
Multi-layering: Repeat steps 2-4 to achieve desired thickness (typically 3-5 layers for 150 nm).
Protocol 3: Thermal Annealing & Conversion
Objective: Crystallize the amorphous gel into the Tenorite (CuO) phase.
-
Furnace: Tube furnace or muffle furnace (Air atmosphere).
-
Ramp: Heat at 2°C/min to prevent film cracking.
-
Soak: Hold at 500°C for 1 hour .
-
Note on Phase Control:
-
500°C in Air
CuO (Tenorite) : Stable p-type, bandgap ~1.4 eV. -
Alternative: 300°C in
/Vacuum (Cuprite): Higher mobility, but less stable.
-
-
-
Cooling: Natural cool down to room temperature.
Characterization & Validation
To verify the "p-type" nature and quality of the film, the following metrics must be validated:
| Method | Expected Result | Interpretation |
| XRD (X-Ray Diffraction) | Peaks at | Confirms monoclinic CuO (-111) and (111) planes. Absence of Cu2O peaks. |
| Hall Effect | Positive Hall Coefficient ( | Confirms p-type carriers (holes). |
| UV-Vis Spectroscopy | Bandgap ~1.4 - 1.7 eV | Strong absorption in visible range; characteristic of CuO. |
| Electrical Resistivity | Typical for intrinsic CuO; can be lowered by doping (e.g., Li, Na). |
Troubleshooting Guide
-
Issue: Solution is cloudy or has precipitate.
-
Cause: Moisture ingress during weighing or insufficient stabilizer (MEA).
-
Fix: Ensure glovebox usage. Increase MEA:Cu molar ratio to 2:1.
-
-
Issue: Film is discontinuous or "island-like".
-
Cause: Poor substrate wetting.
-
Fix: Increase UV-Ozone treatment time. Use 2-methoxyethanol (lower surface tension) rather than ethanol.
-
-
Issue: Film is insulating (too high resistance).
-
Cause: Incomplete conversion or too thin.
-
Fix: Increase annealing temp to 550°C (careful of substrate limits) or increase film thickness.
-
References
-
Sol-Gel Synthesis of CuO: Maini, A., & Shah, M. A. (2021).[4][5][6] "Sol-Gel Fabricated CuO Thin Film: Characterization for Device Application." Journal of Nano- and Electronic Physics.
-
Phase Control (CuO vs Cu2O): Touka, N., et al. (2019). "Effect of annealing temperature on structural and optical properties of copper oxide thin films deposited by sol-gel spin coating method.
-
Solvent Engineering (2-Methoxyethanol)
-
Copper Alkoxide Chemistry: ECHEMI, "Copper(II) Ethoxide Properties and Solubility."
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Copper(II)-Oxyl Formation in a Biomimetic Complex Activated by Hydrogen Peroxide: The Key Role of Trans-Bis(Hydroxo) Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. essuir.sumdu.edu.ua [essuir.sumdu.edu.ua]
- 8. minarjournal.com [minarjournal.com]
- 9. Synthesis and Structure of Novel Copper(II) Complexes with N,O- or N,N-Donors as Radical Scavengers and a Functional Model of the Active Sites in Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JOAM :: Articles [joam.inoe.ro]
- 11. 2-Methoxyethanol - Wikipedia [en.wikipedia.org]
- 12. Ethanol, 2-ethoxy- [webbook.nist.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. echemi.com [echemi.com]
Application Note: Copper Diethoxide in the Synthesis of Mixed Metal Oxides
This Application Note and Protocol Guide details the use of Copper(II) Diethoxide (Cu(OEt)₂, CAS: 2850-65-9) as a high-purity precursor for synthesizing mixed metal oxides. It addresses the specific challenges of solubility and moisture sensitivity, providing actionable protocols for researchers in materials science and superconductivity.
Abstract
Copper(II) diethoxide is a critical metal-organic precursor for the sol-gel and Chemical Vapor Deposition (CVD) synthesis of copper-containing mixed metal oxides, including high-T_c superconductors (YBCO), spinels (CuFe₂O₄), and catalytic perovskites. Unlike inorganic salts (nitrates, chlorides), Cu(OEt)₂ allows for atomic-level mixing and lower crystallization temperatures due to the formation of pre-ceramic metalloxane bonds (M-O-M'). However, its application is frequently hindered by its poor solubility in common solvents and extreme sensitivity to moisture. This guide provides a validated protocol for solubilizing Cu(OEt)₂ and utilizing it to synthesize phase-pure YBa₂Cu₃O₇₋x (YBCO) and Copper Ferrite (CuFe₂O₄).
Material Properties & Handling
Copper(II) diethoxide is a blue solid that hydrolyzes instantly upon contact with atmospheric moisture, forming insoluble copper oxides/hydroxides.
Table 1: Physicochemical Properties
| Property | Specification | Notes |
| Formula | Cu(OC₂H₅)₂ | |
| CAS Number | 2850-65-9 | |
| Appearance | Blue Powder | |
| Solubility | Insoluble in ethanol/methanol; Soluble in 2-methoxyethanol, aminoalcohols | Requires complexing agents for stability.[1] |
| Moisture Sensitivity | High (Hygroscopic) | Handle in Glovebox (<1 ppm H₂O) or Schlenk line. |
| Decomposition Temp | ~120–150 °C | Clean thermal decomposition to CuO. |
Handling Protocol (Inert Atmosphere)
Objective: Prevent hydrolysis prior to reaction.
-
Storage: Store Cu(OEt)₂ in a tightly sealed container inside an argon-filled glovebox.
-
Transfer: Weighing must occur within the glovebox. If a glovebox is unavailable, use a Schlenk flask purged with dry nitrogen (3 cycles of vacuum/N₂).
-
Solvents: All solvents (Ethanol, 2-Methoxyethanol, Toluene) must be anhydrous (dried over molecular sieves or distilled from Na/Benzophenone).
Core Application: Sol-Gel Synthesis of YBa₂Cu₃O₇₋x (YBCO)
This protocol utilizes the "all-alkoxide" route, which is superior to the acetate/nitrate route for achieving homogeneity and lowering the formation temperature of the superconducting orthorhombic phase.[2]
Mechanism
The key to this synthesis is the modification of Cu(OEt)₂ with a chelating solvent (2-methoxyethanol) or ligand (acetylacetone) to prevent differential hydrolysis rates between Y, Ba, and Cu precursors.
Reagents
-
Yttrium Isopropoxide: Y(OiPr)₃
-
Barium Isopropoxide: Ba(OiPr)₂
-
Copper(II) Diethoxide: Cu(OEt)₂
-
Solvent: 2-Methoxyethanol (2-MOE) - Acts as both solvent and stabilizing ligand.
-
Chelating Agent: Diethanolamine (DEA) or Acetylacetone (acac) - Optional, for long-term sol stability.
Step-by-Step Protocol
Step 1: Precursor Solubilization (The Critical Step)
-
Context: Cu(OEt)₂ is insoluble in pure ethanol. It must be refluxed in 2-methoxyethanol to undergo alcohol exchange, forming a soluble copper methoxyethoxide complex.
-
Procedure:
-
In a glovebox, weigh stoichiometric amounts of Y, Ba, and Cu precursors (Molar Ratio 1:2:3).
-
Transfer Cu(OEt)₂ into a Schlenk flask containing anhydrous 2-methoxyethanol (concentration ~0.1 M).
-
Connect to a Schlenk line under N₂ flow.
-
Reflux at 125°C for 12 hours. The blue slurry will gradually turn into a clear, dark green/blue solution as the ethoxide groups are exchanged for methoxyethoxide groups.
-
Checkpoint: If precipitate remains, add 1 equivalent of DEA and reflux for an additional 2 hours.
-
Step 2: Mixing and Hydrolysis
-
Dissolve Y(OiPr)₃ and Ba(OiPr)₂ separately in 2-methoxyethanol.
-
Mix the Y and Ba solutions with the Cu solution under N₂ stirring.
-
Controlled Hydrolysis: Prepare a solution of 2-MOE containing deionized water (Water:Alkoxide ratio = 1:1 to 4:1).
-
Add the water solution dropwise to the metal precursor mix while stirring vigorously at 0°C.
-
Why? Slow hydrolysis at low temperature prevents the precipitation of individual oxides (e.g., CuO) and promotes the formation of a homogeneous Y-Ba-Cu-O polymer network.
-
Step 3: Gelation and Drying[3]
-
Allow the sol to age at room temperature for 24 hours. A rigid blue gel will form.
-
Dry the gel in a vacuum oven at 80°C for 12 hours to remove solvent.
Step 4: Calcination and Sintering
-
Calcination: Heat the dried xerogel to 850°C (Rate: 2°C/min) in air to decompose organics.
-
Sintering/Annealing: Sinter at 920°C in flowing Oxygen (O₂) for 10 hours, then cool slowly (1°C/min) to 450°C and hold for 5 hours.
-
Critical: The slow cooling in O₂ is essential for the phase transition from non-superconducting tetragonal to superconducting orthorhombic.
-
Visualization: Sol-Gel Workflow
Figure 1: Workflow for the synthesis of YBCO via Copper Diethoxide sol-gel route.
Secondary Application: Copper Ferrite (CuFe₂O₄) Spinels
While nitrates are often used for ferrites, the alkoxide route yields nanoparticles with superior magnetic properties and narrower size distribution.
-
Precursors: Cu(OEt)₂ and Iron(III) Ethoxide (or Iron(III) Acetylacetonate).
-
Solvent: Benzyl alcohol (Solvothermal route) or 2-Methoxyethanol (Sol-gel).
-
Protocol Modification:
-
Dissolve Cu(OEt)₂ in acetylacetone (forming Cu(acac)₂ in situ) to ensure compatibility with Fe precursors.
-
Mix with Fe precursor (Ratio Cu:Fe = 1:2).
-
Calcination temperature can be lowered to 600°C (vs 1000°C for solid state), preserving the nanostructure.
-
Troubleshooting & Quality Control
Table 2: Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Precipitation during mixing | Rapid hydrolysis or moisture ingress. | Ensure all solvents are anhydrous. Lower the temperature during mixing. Add a stabilizer (DEA or Acetylacetone). |
| Cloudy Cu precursor solution | Incomplete alcohol exchange. | Increase reflux time in 2-methoxyethanol. Ensure Cu(OEt)₂ is fresh and not partially hydrolyzed. |
| Phase Impurity (XRD) | Non-stoichiometric loss of Cu. | Copper can sublime at high temps if not fully oxidized. Ensure adequate O₂ flow during calcination. |
| Low Tc (Superconductivity) | Oxygen deficiency. | Extend the annealing hold time at 450°C to ensure full oxygenation of the lattice. |
Characterization Checklist
-
XRD (X-Ray Diffraction): Verify phase purity. Look for characteristic YBCO peaks (orthorhombic splitting) or Spinel structure.
-
TGA (Thermogravimetric Analysis): Determine precise calcination temperature by monitoring weight loss of organics.
-
SEM/EDX: Check for homogeneity and absence of Cu-rich or Ba-rich segregations.
References
-
Sol-Gel Synthesis of YBCO: ResearchGate. "Synthesis of bulk and film YBa2Cu3O7−x high-temperature superconductor by the sol-gel method." Available at: [Link]
-
Copper Diethoxide Properties: PubChem. "Copper(II) ethoxide | C4H10CuO2."[4][5] Available at: [Link]
-
Mixed Metal Oxide Catalysis: MDPI. "Copper-Containing Mixed Metal Oxides (Al, Fe, Mn) for Application in Three-Way Catalysis." Available at: [Link]
-
Copper Ferrite Synthesis: Quest Journals. "Environment-Friendly Synthesis of Copper Ferrite Nanoparticles and Their Characterizations." Available at: [Link]
-
Handling Air-Sensitive Compounds: YouTube (Asynt). "Performing Parallel Synthesis Under an Inert Atmosphere." Available at: [Link]
Sources
Troubleshooting & Optimization
"optimizing Copper diethoxide concentration for nanoparticle size control"
Topic: Optimizing Copper Diethoxide Concentration for Nanoparticle Size Control
Status: Operational | Tier: Level 3 (Advanced Application Support)
Executive Summary
Welcome to the Advanced Materials Support hub. You are likely here because Copper(II) ethoxide (
Unlike simple salts (nitrates/chlorides),
The Core Conflict:
-
Low Concentration (<0.01 M): Promotes Ostwald ripening; particles grow large and polydisperse.
-
High Concentration (>0.5 M): Risks uncontrolled gelation or agglomeration.
-
Target Zone: The "Burst Nucleation" window (typically 0.05 M – 0.2 M), where supersaturation triggers simultaneous nucleation, depleting monomers before they can contribute to growth.
Module 1: Pre-Synthesis & Solubility (The "Hidden" Variable)
User Issue: "My Copper Diethoxide powder will not dissolve in ethanol/methanol. It forms a suspension instead of a clear sol."
Root Cause:
Protocol: The Ligand-Assisted Dissolution
To create a "tunable" concentration, you must break the polymeric network using a chelating agent or coordinate solvent.
-
Solvent Choice: Anhydrous Ethanol (EtOH) or 2-Methoxyethanol.
-
Chelating Agent: Diethanolamine (DEA) or Acetylacetone (acac).
-
Recommended Ratio: 1:1 molar ratio of Cu:DEA.
-
-
Procedure:
-
Disperse
in anhydrous EtOH under atmosphere. -
Add DEA dropwise while stirring.[1]
-
Observation: Solution should turn from cloudy blue/green to transparent deep blue .
-
Why? DEA acts as a deflocculant, substituting ethoxy groups to form a soluble monomeric complex.
-
Module 2: Concentration vs. Size Dynamics (The LaMer Model)
User Issue: "I increased the concentration to get more yield, but my particles became larger and irregular."
Technical Insight: Particle size is dictated by the LaMer Mechanism .[2][3] You are likely operating in the "Growth Regime" rather than the "Nucleation Regime."
-
Regime A (Growth Dominated): At lower concentrations, supersaturation is low. Nucleation is slow and sporadic. Early nuclei consume the precursor and grow large.
-
Regime B (Nucleation Dominated): At critical supersaturation, a "Burst Nucleation" event occurs. This creates
nuclei/mL instantly. The precursor concentration drops below the nucleation threshold immediately, preventing further nucleation and limiting growth.
Experimental Data: Concentration Impact on CuO NP Size
Conditions: Sol-Gel hydrolysis at 25°C, capped with PVP (MW 40k).
| Precursor Conc.[4][5][6] [M] | Nucleation Mode | Dominant Mechanism | Avg. Diameter (nm) | Polydispersity Index (PDI) |
| 0.01 M | Sporadic | Ostwald Ripening | 85 ± 15 nm | High (>0.4) |
| 0.05 M | Mixed | Growth | 45 ± 8 nm | Medium (0.3) |
| 0.10 M | Burst | Nucleation | 12 ± 3 nm | Low (<0.1) |
| 0.50 M | Uncontrolled | Agglomeration | >100 nm (Clusters) | N/A (Aggregates) |
Visualization: The LaMer LaMer Mechanism
The diagram below illustrates how increasing initial concentration (
Caption: To achieve small, uniform particles, the initial concentration must exceed
Module 3: Hydrolysis Control (The Trigger)
User Issue: "My solution turns into a gel or precipitates large chunks immediately upon adding water."
Root Cause: The hydrolysis ratio (
If this happens too fast, you get a "gel network" rather than discrete particles.
Troubleshooting Protocol: The "Starved" Hydrolysis
-
Standardize Water Addition: Do NOT add pure water.
-
The Mix: Prepare a solution of 1% Water in Ethanol .
-
The Drip: Add the water-ethanol mix to the copper precursor solution at a rate of 0.5 mL/min via syringe pump.
-
The Ratio: Maintain an
ratio ( ) between 2 and 4 .- : Incomplete hydrolysis (low yield).
- : Rapid precipitation (large particles).
Troubleshooting Guide (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Solution turns green/cloudy before reaction starts | Moisture contamination in solvent or air. | Use Schlenk line techniques; dry ethanol over molecular sieves (3Å). |
| Particles are agglomerated (clumps) | Insufficient steric hindrance. | Add PVP (Polyvinylpyrrolidone) or Oleic Acid before hydrolysis. |
| Bimodal distribution (Small & Large particles) | Secondary nucleation. | Precursor was added too slowly or temperature fluctuated, causing a second "burst." |
| Yield is extremely low | Incomplete hydrolysis. | Increase reaction temperature (reflux at 78°C) or slightly increase water ratio ( |
Workflow Visualization: Optimized Sol-Gel Protocol
Caption: Step-by-step workflow for synthesizing monodisperse Copper/Copper Oxide nanoparticles using the ethoxide route.
References
-
LaMer, V. K., & Dinegar, R. H. (1950). Theory, Production and Mechanism of Formation of Monodispersed Hydrosols. Journal of the American Chemical Society. Link
-
CymitQuimica. (n.d.). Copper(II) ethoxide Properties and Solubility.[7][8]Link
-
American Elements. (n.d.). Copper(II) Ethoxide Technical Data.[4][8]Link
-
Tübitak. (2023). Synthesis of copper nano/microparticles via thermal decomposition.[6][9][10] Turkish Journal of Chemistry.[9][11] Link
-
Jadhav, M. (2021).[11] CuO Nanoparticles Synthesis by Sol-gel Method and Characterization. Nano Science & Nano Technology: An Indian Journal.[11] Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. (PDF) Synthesis of copper oxide nanoparticles via sol-gel method [academia.edu]
- 6. nanonasibulin.com [nanonasibulin.com]
- 7. CAS 2850-65-9: Copper(II) ethoxide | CymitQuimica [cymitquimica.com]
- 8. americanelements.com [americanelements.com]
- 9. "Synthesis of copper nano/microparticles via thermal decomposition and " by ÇAĞDAŞ ALLAHVERDİ [journals.tubitak.gov.tr]
- 10. Synthesis of copper nano/microparticles via thermal decomposition and their conversion to copper oxide film - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tsijournals.com [tsijournals.com]
Technical Support Center: Copper(II) Diethoxide Precursor Stability
Topic: Troubleshooting Copper(II) Diethoxide [
Welcome to the Advanced Materials Support Portal
Status: Active Precursor ID: Copper(II) Ethoxide [CAS: 2850-65-9] Common Applications: Sol-gel synthesis, CVD/ALD of Copper Oxide/Metallic Copper, Heterogeneous Catalysis.
Executive Summary
You are likely here because your precursor has changed color, lost solubility, or failed to deposit at the expected rate. Unlike fluorinated precursors (e.g., Cu(hfac)
This guide treats the precursor not just as a chemical, but as a living system where color and solubility are your primary diagnostic telemetry.
Part 1: The Diagnostics (Why is my precursor failing?)
Issue 1: The "Blue to Green/Brown" Shift
Symptom: The vibrant blue powder has turned dull green, brown, or black. Diagnosis: Hydrolysis and subsequent oxidative decomposition.[1][2][3]
The Mechanism:
Copper ethoxide is extremely hygroscopic. Upon contact with moisture (
-
Hydrolysis:
-
Dehydration (Aging):
Unlike simple surface oxidation, this reaction propagates through the powder bulk because the byproduct (ethanol) can solvate the surface, exposing fresh precursor to moisture.
Corrective Action:
-
Immediate: Perform a solubility test in anhydrous ethanol with a complexing agent (e.g., acetylacetone). If insoluble black particles remain, the batch is irreversibly degraded to CuO.
-
Prevention: Store exclusively in an Ar/N
glovebox ( ppm ).
Issue 2: Loss of Volatility (The "Aging" Effect)
Symptom: Precursor remains in the bubbler/crucible despite reaching sublimation temperatures (
The Mechanism:
Fresh
Corrective Action:
-
Protocol: Do not "soak" the precursor at sublimation temperature for extended periods without flow. This promotes polymerization.
-
Ramp Rate: Use a fast ramp to sublimation temperature to favor vaporization over solid-state polymerization.
Part 2: Visualization of Failure Modes
The following diagram illustrates the critical pathways of degradation. Use this to identify where your process control failed.
Figure 1: The degradation cascade of Copper(II) Ethoxide showing the two main failure modes: Hydrolysis (moisture-driven) and Oligomerization (thermal/storage-driven).
Part 3: Validated Protocols & FAQs
Protocol A: The "Self-Validating" Solubility Check
Before loading any reactor, validate the precursor state.
-
Prepare Solvent: Anhydrous Ethanol + 5% Acetylacetone (complexing agent). Note: Pure ethanol cannot dissolve polymeric Cu(OEt)2 efficiently.
-
Sampling: Take 10 mg of precursor in a glovebox.
-
Dissolution: Add 2 mL of solvent mixture.
-
Observation:
-
Pass: Clear, deep blue solution within 2 minutes.
-
Fail: Cloudy suspension or black particulates (CuO) settling at the bottom.
-
Protocol B: Thermal Analysis (TGA) Standard
Use this table to interpret your TGA data.
| Feature | Fresh Precursor | Degraded/Aged Precursor |
| Onset Temp ( | ||
| Residual Mass ( | ||
| DTG Peak Shape | Sharp, single peak | Broad, multi-modal (indicates mixed species) |
Frequently Asked Questions (FAQs)
Q1: Can I re-purify a batch that has turned slightly green?
A: Generally, no . The green color indicates the formation of hydroxide/carbonate phases. While sublimation can theoretically separate volatile species, the decomposition products often act as nucleation sites for further degradation. It is more cost-effective to synthesize fresh material using the anhydrous
Q2: Why does my bubbler clog even when the precursor looks blue?
A: This is likely cold-spot condensation or ligand exchange . If your carrier gas contains trace moisture, it reacts with the vapor in the line, depositing solid
Q3: Is Cu(OEt)2 suitable for Copper Metal ALD? A: It is challenging. Cu(OEt)2 requires a strong reducing agent (like hydrogen plasma or hydrazine) to remove the oxygen. For pure Cu metal deposition, researchers often prefer Copper(I) amidinates [2] due to cleaner reduction pathways. Cu(OEt)2 is superior for Copper Oxide deposition or sol-gel applications [3].
Part 4: Synthesis & Handling Workflow
The following workflow ensures the integrity of the precursor from synthesis to application.
Figure 2: Synthesis and handling workflow. The "Vacuum Dry" step is critical; applying heat here can prematurely oligomerize the product.
References
-
Gordon Research Group, Harvard University. (n.d.). Atomic Layer Deposition of Ultrathin Copper Metal Films from a Liquid Copper(I) Amidinate Precursor. Retrieved from [Link]
-
AZoNano. (2013).[6] Metal Alkoxide Precursors in CVD and ALD Processes. Retrieved from [Link]
-
ScienceMadness. (2012). Copper(II) Ethoxide Synthesis Discussion. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Titanium dioxide - Wikipedia [en.wikipedia.org]
- 4. Copper (II) Ethoxide - High Purity Metal Organic | ProChem Inc. [prochemonline.com]
- 5. gordon.faculty.chemistry.harvard.edu [gordon.faculty.chemistry.harvard.edu]
- 6. m.youtube.com [m.youtube.com]
"controlling morphology of CuO thin films with Copper diethoxide"
Part 1: Core Directive & Technical Introduction
Welcome to the Advanced Materials Support Center.
You are likely here because your Copper(II) ethoxide (
Unlike robust acetate or nitrate precursors, Copper(II) ethoxide is a metal alkoxide with extreme sensitivity to nucleophilic attack by water. Controlling the morphology of your final CuO film requires mastering the competition between hydrolysis (reaction with water) and condensation (polymerization of the metal network).
This guide bypasses generic advice to focus on the specific coordination chemistry and processing parameters required to tune your film's nanostructure from smooth, dense layers to high-surface-area nanowires.
Part 2: Troubleshooting Guide (Q&A)
Category 1: Solution Stability & Precursor Chemistry
Q1: My precursor solution turns cloudy or precipitates immediately upon mixing. How do I stabilize it?
A: This is a classic "runaway hydrolysis" event. Copper ethoxide reacts instantly with ambient moisture or trace water in your solvent.
-
The Mechanism: The ethoxy groups ($ -OEt $) are excellent leaving groups. Without a chelating agent, water attacks the Cu center, forming insoluble
networks immediately. -
The Fix: You must introduce a Chelating Ligand before exposing the precursor to any potential moisture.
-
Switch Solvent: Use 2-Methoxyethanol instead of Ethanol. Its ether oxygen provides weak coordination to the Cu atom, increasing solubility.
-
Add Stabilizer: Add Monoethanolamine (MEA) or Diethanolamine (DEA) .
-
Protocol: Mix Cu(OEt)₂ with the stabilizer (molar ratio 1:1) before adding the solvent.
-
Why: The amine and hydroxyl groups of MEA/DEA form a stable ring structure (chelate) around the copper, sterically hindering water attack and slowing hydrolysis to a controllable rate.
-
-
Q2: I am using anhydrous ethanol, but the film still looks "dusty" rather than continuous. Why?
A: "Dusty" films indicate that nucleation occurred in the solution phase rather than on the substrate surface. This is often due to Homogeneous Nucleation .
-
The Cause: Even in anhydrous ethanol, the evaporation rate is too fast, causing rapid supersaturation and particle formation in the air gap or on the spinner.
-
The Fix: Increase the boiling point and viscosity of your solvent system.
-
Validation Check: Add a co-solvent like Ethylene Glycol or DMF (approx. 10-20% vol).
-
Result: This suppresses vapor pressure, keeping the precursor in the "sol" state until it wets the substrate, forcing Heterogeneous Nucleation (growth on the surface).
-
Category 2: Morphology & Nanostructure Tuning
Q3: How do I shift my morphology from a flat film to a nanostructured (platelet/wire) surface?
A: Morphology is dictated by the Solvent Chain Length and the Hydrolysis Ratio (
-
Mechanism: The solvent molecules adsorb onto specific crystal faces of the growing CuO seeds, inhibiting growth in those directions.
-
Protocol for Tuning:
-
For Spherical Grains: Use Ethanol (short chain). Fast evaporation freezes the spherical nuclei.
-
For Nanoneedles/Platelets: Use 2-Propanol or Butanol . Longer alkyl chains act as "soft templates," directing growth along the [010] direction (monoclinic CuO's preferred growth axis).
-
Critical Parameter: Add a specific amount of water (e.g.,
) after stabilization. This promotes partial condensation, creating linear oligomers that stack into nanowires during annealing.
-
Q4: My films are cracking during the drying/calcination step. How do I prevent this?
A: Cracking is caused by Capillary Stress during solvent removal and Volume Shrinkage during the conversion of
-
The Fix: Implement a "Drying Control Chemical Additive" (DCCA) and a staged thermal ramp.
-
Add PEG-400: Polyethylene Glycol (PEG) acts as a steric barrier between particles, reducing capillary tension during drying.
-
Thermal Protocol: Do not jump to 500°C.
-
Step 1: 100°C for 10 min (Solvent evaporation).
-
Step 2: 250°C for 20 min (Decomposition of organics).
-
Step 3: 500°C for 1 hour (Crystallization of CuO).
-
-
Part 3: Data & Visualization
Quantitative Data: Solvent & Temperature Effects
The following table summarizes how processing parameters alter the physical properties of the CuO thin film.
| Parameter | Condition | Resulting Morphology | Crystallite Size (XRD) | Band Gap ( |
| Solvent | Ethanol | Small Spherical Grains | 10 - 15 nm | ~ 1.62 eV |
| Solvent | 2-Methoxyethanol | Smooth, Dense Film | 20 - 25 nm | ~ 1.50 eV |
| Solvent | 2-Propanol | Needle/Platelet-like | 30 - 45 nm | ~ 1.45 eV |
| Annealing | 300°C | Amorphous/Poorly Cryst. | < 10 nm | > 2.0 eV (Blue Shift) |
| Annealing | 500°C | Monoclinic Polycrystalline | 25 - 35 nm | 1.43 eV (Bulk-like) |
| Annealing | 700°C | Large Grains (Rough) | > 60 nm | 1.2 - 1.4 eV |
Visualizing the Sol-Gel Mechanism
The diagram below illustrates the critical pathway from the Copper Ethoxide precursor to the final Metal Oxide lattice. Note the "Danger Zone" where lack of stabilization leads to precipitation.
Caption: Logical flow of Copper Ethoxide sol-gel synthesis. The red path indicates the common failure mode (precipitation) avoided by stabilizer addition (green path).
Part 4: Experimental Protocol (Self-Validating)
Objective: Synthesize a stable, crack-free CuO thin film on a glass substrate.
Materials:
-
Copper(II) Ethoxide (99.9% trace metals basis).
-
2-Methoxyethanol (Anhydrous).
-
Monoethanolamine (MEA).
-
Substrate: Quartz or Borosilicate glass (cleaned).
Step-by-Step Methodology:
-
Substrate Prep: Sonicate glass in Acetone, then Ethanol, then DI water (10 min each). Dry with
. -
Precursor Mix (In Glovebox or Low Humidity):
-
Dissolve Copper(II) ethoxide in 2-Methoxyethanol to reach 0.3 M concentration.
-
Immediately add MEA. Molar Ratio [MEA]/[Cu] = 1.0 .
-
Observation Check: Solution should shift from turbid/pale to a clear, deep blue. If it remains cloudy, the precursor has already hydrolyzed (discard).
-
-
Aging: Stir at 60°C for 2 hours. This promotes the formation of the stable precursor complex.
-
Deposition: Spin coat at 3000 RPM for 30 seconds.
-
Soft Bake: Place on hotplate at 100°C for 10 mins.
-
Calcination: Anneal in a muffle furnace at 500°C for 1 hour (Ramp rate: 2°C/min).
References
-
Sol-Gel Synthesis of CuO Nanostructures
- Title: "Effect of solvent on the morphological and optical properties of CuO nanoparticles prepared by simple sol-gel process"
- Source: Journal of M
-
URL:[Link]
-
Thermal Decomposition Mechanics
- Title: "Thermal decomposition of copper (II)
- Source: Journal of Thermal Analysis and Calorimetry
-
URL:[Link]
-
Hydrolysis & Stabilization
- Title: "Sol-gel synthesis and characteriz
- Source: ResearchGate (General Methodology Verific
-
URL:[Link]
-
Precursor Properties
- Title: "Copper(II)
- Source: American Elements / PubChem
-
URL:[Link]
Technical Support Center: Copper(II) Diethoxide Scale-Up & Applications
Ticket Routing: Tier 3 Process Engineering Support
Subject: Troubleshooting Stability, Solubility, and Synthesis at Scale (
Introduction: The "Blue-to-Green" Paradox
Welcome to the Copper Diethoxide Support Hub. If you are here, you are likely facing the "Purple-to-Green" shift : your reaction started as a vibrant blue/purple solution (monomeric/dimeric species) and has irreversibly crashed out as a green/black precipitate (polymeric/hydrolyzed species).
Scaling up Copper(II) ethoxide (
This guide addresses the three primary failure modes encountered during scale-up: Irreversible Insolubility (Aging) , Hydrolytic Decomposition , and Electrochemical Passivation .
Module 1: The Solubility & Aggregation Trap
The Issue
"My
The Mechanism: Coordinative Unsaturation
Copper(II) in a square planar geometry is coordinatively unsaturated. To satisfy its coordination number, it seeks electron donors. In the absence of a strong donor solvent, it uses the oxygen atoms of neighboring ethoxide groups, forming bridges.
-
Stage 1 (Soluble): Monomers and dimers.
-
Stage 2 (Insoluble): Infinite polymeric chains (Oligomerization).
Once these polymeric chains form, the entropy cost to break them is high. Standard heating often worsens the issue by promoting "olation" (formation of -OH- bridges if any moisture is present).
Troubleshooting Protocol: The "Ligand Exchange" Rescue
If you cannot maintain strictly anhydrous conditions, you must use a Stabilizing Ligand .
| Stabilizer Class | Example | Mechanism | Recommended Ratio (L:Metal) |
| Aminoalcohols | Diethanolamine (DEA) | Chelates Cu, blocking bridging sites. | 1:1 |
| Glycols | 2-Methoxyethanol | Steric bulk prevents tight packing. | Solvent exchange |
| Beta-Diketones | Acetylacetone (acac) | Forms stable monomeric Cu(acac)OEt species. | 0.5:1 |
Visualizing the Aggregation Pathway
Figure 1: The aggregation pathway of Copper(II) Ethoxide. Note that the transition to the polymer state is kinetically irreversible without strong chelating agents.
Module 2: Hydrolysis Control (The "Dry" Solvent Fallacy)
The Issue
"I used 'anhydrous' ethanol, but my yield dropped, and I see a green precipitate (
The Mechanism: Nucleophilic Attack
is significantly more sensitive to moisture than TEOS (Tetraethyl orthosilicate). The Cu-O bond is more polar, making the copper center highly susceptible to nucleophilic attack by water.The "Zero-Water" Protocol
For reproducible scale-up, you cannot rely on commercial "anhydrous" grades.
-
Quantification: You must verify solvent water content via Karl Fischer titration. Target: < 50 ppm .
-
Drying Agent:
-
Do not use: Molecular sieves (often release dust/impurities that nucleate precipitation).
-
Use: Magnesium ethoxide method. Reflux ethanol with Mg turnings + Iodine, then distill.
-
-
Atmosphere: All transfers must occur under positive Nitrogen/Argon pressure.
Data: Hydrolysis Kinetics vs. Water Content
| Solvent Water Content (ppm) | Visual Induction Time (Turbidity) | Primary Species |
| < 50 ppm | > 48 Hours | |
| 200 ppm | ~ 6 Hours | Dimeric/Oligomeric Mix |
| 1000 ppm (0.1%) | < 30 Minutes | |
| 5000 ppm (0.5%) | Immediate |
Module 3: Synthesis Scale-Up Routes
Route A: Chemical Metathesis (The "Dirty" Route)
-
Scale-Up Challenge: Separation of NaCl.
-
The Problem: NaCl forms a colloidal suspension in ethanol that is incredibly difficult to filter at scale. Residual chloride ions accelerate corrosion and alter sol-gel rates.
-
Solution: Use Centrifugal Separation rather than dead-end filtration. Or, switch to Route B.
Route B: Electrochemical Synthesis (The "Clean" Route)
-
Scale-Up Challenge: Passivation of the electrode.
-
The Problem: An insulating layer of
forms on the copper anode, stopping the current. -
Solution:
-
Conductivity Additive: Use a quaternary ammonium salt (e.g.,
) or Lithium Chloride (trace amounts) to maintain electrolyte conductivity. -
AC Modulation: Superimposing Alternating Current (AC) helps strip the passivation layer off the anode surface continuously [1].
-
Synthesis Workflow Diagram
Figure 2: Comparison of Chemical vs. Electrochemical scale-up workflows. Note the critical "Salt Separation" bottleneck in the metathesis route.
FAQ: Rapid Troubleshooting
Q: Why is my solution turning brown?
A: This indicates reduction.[1] You likely have Copper(I) oxide (
Q: Can I re-dissolve the green precipitate?
A: Generally, no. Once
Q: What is the shelf life of the solution? A: Without stabilizers: < 24 hours. With stabilizers (e.g., DEA): Months. Always store under Argon in amber glass (light can accelerate photodecomposition).
References
-
Electrochemical Synthesis of Nanodisperse Copper(I) Oxide Using Alternating Current. Source: Rasayan Journal of Chemistry (2021). Relevance: Establishes the efficacy of AC modulation in preventing electrode passivation during copper oxidation. URL:[Link]
-
Kinetics and Mechanisms of Reactions Between H2O2 and Copper and Copper Oxides. Source: Dalton Transactions (RSC Publishing). Relevance: Details the hydrolysis and oxidation kinetics of copper species, explaining the rapid "browning" or "greening" seen in the presence of oxidants/moisture. URL:[Link]
-
Copper(II) Ethoxide Properties & Safety. Source: PubChem (NIH). Relevance: Fundamental chemical properties and safety data for CAS 2858-98-2. URL:[Link]
-
Monitoring Fragmentation and Oligomerization of Copper(II) Complexes. Source: Dalton Transactions (RSC). Relevance: Provides mass spectrometry evidence of the oligomerization pathways (dimer to tetramer) that lead to solubility loss. URL:[Link]
Sources
Validation & Comparative
Technical Guide: Advantages of Copper(II) Diethoxide in Sol-Gel Processing & Synthesis
Executive Summary
Copper(II) ethoxide (Copper diethoxide, CAS 2850-65-9) is a critical metal-organic precursor used primarily in the sol-gel synthesis of high-temperature superconductors (such as YBCO) and high-purity copper oxide thin films.[1] While often compared to copper methoxide and copper isopropoxide, Copper(II) ethoxide offers a unique balance of structural stability , clean thermal decomposition , and stoichiometric control .
This guide objectively analyzes the physicochemical advantages of Copper(II) ethoxide, supported by mechanistic insights and experimental protocols for researchers in materials science and catalysis.
Chemical Profile & Comparative Properties[2][3][4][5][6]
Copper alkoxides generally exist as coordination polymers, rendering them insoluble in their parent alcohols without modification. However, the specific alkyl group dictates the decomposition pathway and processing window.
Table 1: Comparative Properties of Copper Alkoxides
| Feature | Copper(II) Methoxide | Copper(II) Ethoxide | Copper(II) Isopropoxide |
| Formula | Cu(OMe)₂ | Cu(OEt)₂ | Cu(OiPr)₂ |
| MW ( g/mol ) | 125.61 | 153.67 | 181.72 |
| Copper Content | ~50.5% | ~41.3% | ~34.9% |
| Solubility (Pure) | Insoluble (Polymeric) | Insoluble (Polymeric) | Slightly Soluble (Oligomeric) |
| Moisture Sensitivity | Extremely High | High | Moderate |
| Decomposition Mode | Radical Mechanism (Complex) | ||
| Primary Utility | Basic Catalysis | YBCO/CuO Sol-Gel | CVD / Thin Films |
Core Advantages of Copper(II) Ethoxide
Advantage 1: Cleaner Thermal Decomposition via -Hydrogen Elimination
The most significant advantage of Copper(II) ethoxide over Copper(II) methoxide is its decomposition mechanism.
-
Methoxide Limitation: The methoxide ligand (
) lacks -hydrogens. Its thermal decomposition proceeds via radical pathways, often trapping carbon impurities or requiring higher oxidation temperatures to remove organic residues. -
Ethoxide Advantage: The ethoxide ligand (
) possesses -hydrogens. Upon heating, it undergoes -hydrogen elimination , cleanly releasing acetaldehyde and ethanol, leaving behind pure metal oxide at lower temperatures.
Advantage 2: Controlled Sol-Gel Reactivity
While pure Cu(OEt)₂ is insoluble due to polymerization, it depolymerizes predictably in the presence of chelating agents like 2-methoxyethanol or acetylacetone .
-
Why it wins: Methoxide aggregates are often too stable and dense, leading to precipitation rather than gelation. Isopropoxide, while more soluble, introduces significant steric bulk, reducing the density of the final ceramic film. Ethoxide occupies the "Goldilocks zone"—reactive enough to form a dense gel network but stable enough to prevent immediate precipitation upon water addition.
Advantage 3: Stoichiometric Precision in YBCO Synthesis
In the synthesis of Yttrium Barium Copper Oxide (
Mechanistic Visualization
The following diagrams illustrate the decision logic for precursor selection and the chemical workflow for processing Copper(II) ethoxide.
Diagram 1: Precursor Selection Logic
Caption: Decision tree highlighting the mechanistic basis for selecting Copper(II) ethoxide for high-purity applications.
Diagram 2: Sol-Gel Processing Workflow
Caption: The critical depolymerization step allows insoluble Cu(OEt)₂ to form homogenous sols.
Experimental Protocols
Protocol A: Solubilization of Copper(II) Ethoxide
Target: Create a stable, soluble copper precursor for thin-film deposition.
Materials:
-
Copper(II) ethoxide (98%+)[2]
-
2-Methoxyethanol (anhydrous)
-
Acetic acid (glacial) or Diethanolamine (stabilizer)
Method:
-
Inert Handling: Weigh 1.0 g of Copper(II) ethoxide in a glovebox (Ar or N₂ atmosphere). The compound is hygroscopic and will turn green/black if exposed to moisture.
-
Solvent Addition: Transfer to a Schlenk flask and add 20 mL of 2-methoxyethanol. The solid will remain suspended (insoluble).
-
Complexation: Add 0.5 mL of glacial acetic acid (or 1 equivalent of diethanolamine).
-
Reflux: Heat the mixture to 80°C–124°C (reflux) under inert gas flow for 2 hours.
-
Observation: The blue suspension should transition to a clear, dark blue or green solution, indicating the breakdown of the
polymer into soluble monomeric/oligomeric species.
Protocol B: YBCO Superconductor Precursor Synthesis
Target: Synthesis of YBa₂Cu₃O₇₋ₓ via Sol-Gel.
-
Stoichiometry: Dissolve Yttrium isopropoxide, Barium isopropoxide, and the solubilized Copper ethoxide (from Protocol A) in a 1:2:3 molar ratio in 2-methoxyethanol.
-
Hydrolysis: Dilute the sol with a mixture of water/ethanol (1:10 ratio) to induce slow hydrolysis.
-
Gelation: Age the sol at 60°C for 24 hours to form a rigid blue gel.
-
Calcination: Dry the gel at 150°C, then sinter at 900°C–950°C under oxygen flow.
-
Note: The use of ethoxide allows for a lower sintering temperature compared to solid-state carbonate mixing (often >980°C).
-
References
-
American Elements. Copper(II) Ethoxide Data Sheet. [Link]
-
Ereztech. Copper(II) Ethoxide: Chemical Structure and Properties. [Link]
Sources
Validating Purity of Copper Films from Copper(II) Ethoxide via XRD
Executive Summary: The Precursor Challenge
In the development of high-conductivity copper films for semiconductor interconnects or antimicrobial pharmaceutical packaging, the choice of precursor defines the microstructure. Copper(II) ethoxide (
This guide details the X-Ray Diffraction (XRD) methodology required to validate the phase purity of copper films derived from
Comparative Analysis: Why Copper Ethoxide?
To understand the validation requirements, we must first analyze the chemical behavior of
Table 1: Copper Precursor Performance Matrix
| Feature | Copper(II) Ethoxide | Copper(II) Formate | Copper(II) Acetate |
| Formula | |||
| Solubility | High in Ethanol/Toluene | Low in organic solvents; High in water/alkylamines | Moderate in water/alcohols |
| Decomposition | Hydrolysis-prone; requires external reducing agent ( | Self-reducing (decomposes to Cu + | Complex; often leaves carbonaceous residue or oxide ash. |
| Film Quality | High uniformity (Sol-Gel/ALD); excellent step coverage. | High conductivity; prone to porosity due to gas evolution. | Lower conductivity; higher impurity risk. |
| Oxidation Risk | High (Requires strict XRD validation). | Low (Self-scavenging oxygen). | Moderate. |
Expert Insight: While Copper Formate is often preferred for conductive inks due to its self-reduction capability [1], Copper Ethoxide remains superior for processes requiring atomic-level mixing (such as doping) or specific sol-gel viscosities. However, because
Mechanism & Synthesis Workflow
The conversion of Copper Ethoxide to a pure Copper film is a multi-step process involving hydrolysis, condensation, and reduction.
Diagram 1: Synthesis & Reduction Workflow
This diagram illustrates the critical path from precursor to pure film, highlighting where oxidation defects occur.
Caption: Workflow for converting Cu(OEt)2 to Cu film. Red nodes indicate high oxidation risk requiring XRD monitoring.
The Self-Validating System: XRD Methodology
XRD is not merely about peak identification; it is a quantitative tool for assessing the efficiency of the reduction process.
The "Fingerprint" of Purity
To validate the film, you must scan for the specific Bragg reflections of Face-Centered Cubic (FCC) Copper and the most common contaminants: Monoclinic Tenorite (
Table 2: Critical XRD Diffraction Peaks ( )
| Phase | Crystal System | 2 | hkl Plane | JCPDS Card Ref | Interpretation |
| Copper (Cu) | Cubic (FCC) | 43.3° | (111) | 04-0836 | Primary Target. High intensity indicates good crystallinity. |
| 50.4° | (200) | Secondary confirmation peak. | |||
| 74.1° | (220) | Tertiary confirmation peak. | |||
| Cuprite ( | Cubic | 36.4° | (111) | 05-0667 | Major Impurity. Indicates incomplete reduction or surface re-oxidation. |
| 42.3° | (200) | Often overlaps with Cu(111) shoulder. | |||
| Tenorite ( | Monoclinic | 35.5° | ( | 45-0937 | Major Impurity. Indicates thermal oxidation or failed reduction. |
| 38.7° | (111) | Distinct doublet often seen in calcined samples. |
Data Interpretation Logic
The presence of oxide peaks does not always mean the bulk film is bad; it may indicate a surface passivation layer. However, for conductive applications, the ratio of intensities is critical.
Diagram 2: XRD Decision Matrix
A logic gate for interpreting XRD spectra during process optimization.
Caption: Decision tree for validating Cu film purity based on 2-theta peak positions.
Experimental Protocol: Step-by-Step Validation
Objective: Quantify the phase purity and crystallite size of Cu films deposited via Copper Ethoxide sol-gel.
Step 1: Sample Preparation[1][2][3]
-
Deposition: Spin-coat
solution (0.5M in Ethanol) onto glass/Si substrate. -
Calcination: Heat to 350°C in air (forms
). -
Reduction (Critical): Anneal at 400°C for 1 hour under flowing
or mix. Note: Unlike Formate, Ethoxide-derived films will NOT reduce to pure metal in inert alone; hydrogen is required [2].
Step 2: XRD Measurement Parameters[4][5][6]
-
Instrument: Rigaku SmartLab or Bruker D8 (Cu K
source). -
Scan Range: 30° to 80° (2
). -
Step Size: 0.02°.
-
Scan Speed: 2°/min (Slow scan required to resolve the 42.3°
peak from the 43.3° Cu peak). -
Geometry: Grazing Incidence XRD (GIXRD) is recommended for films <100nm to minimize substrate signal.
Step 3: Quantitative Analysis (Scherrer Equation)
Calculate the crystallite size (
- : Shape factor (0.9).
- : X-ray wavelength (1.5406 Å).
- : FWHM (Full Width at Half Maximum) in radians.
- : Bragg angle.
Success Criteria: A sharp (111) peak with FWHM < 0.5° indicates high crystallinity. Broad peaks suggest nanocrystalline domains or defects.
References
-
Shin, D. H., et al. (2014). "Formate-Free Metal-Organic Decomposition Inks of Copper Particles and Self-Reductive Copper Complex." Journal of Electronic Materials.
-
Jeong, S., et al. (2008). "Controlling the Thickness of Copper Films by Reduction of Copper Oxide." Journal of Vacuum Science & Technology A.
- JCPDS International Centre for Diffraction Data. "Powder Diffraction File 04-0836 (Cu), 05-0667 (Cu2O), 45-0937 (CuO)."
-
Allahverdi, C. (2023).[1] "Synthesis of copper nano/microparticles via thermal decomposition and their conversion to copper oxide film." Turkish Journal of Chemistry.
Sources
Comparative Guide: XPS Analysis of Copper Oxide Synthesized from Copper Diethoxide
Executive Summary: The Alkoxide Advantage
In the synthesis of high-purity Copper Oxide (CuO) nanoparticles—critical for catalytic applications, antimicrobial coatings, and p-type semiconductor devices—the choice of precursor dictates the surface chemistry. While Copper Nitrate (
Copper(II) diethoxide (
Comparative Analysis: Precursor Performance
The following table contrasts the physicochemical outcomes of CuO synthesized from Copper Diethoxide versus common alternatives.
| Feature | Copper Diethoxide (Sol-Gel) | Copper Nitrate (Calcination) | Copper Sulfate (Precipitation) |
| Byproducts | Ethanol (Volatile) | Sodium Sulfate (Requires washing) | |
| Surface Purity | High (Carbon is only contaminant) | Medium (Residual Nitrogen often detected) | Low (Sulfur poisoning common) |
| Particle Morphology | Uniform spherical/gel network | Irregular agglomerates | Plate-like or rod-like |
| Defect Density | Tunable (via hydrolysis rate) | Low (High-temp sintering) | Variable |
| XPS Signature | High Surface -OH (Defect O 1s) | Distinct N 1s signal possible | Distinct S 2p signal possible |
Experimental Protocol: Sol-Gel Synthesis
To ensure this guide is actionable, we define the specific synthesis route analyzed. This protocol maximizes the hydrolysis control inherent to alkoxides.
Materials
-
Precursor: Copper(II) diethoxide (99.9% trace metals basis).
-
Solvent: Anhydrous Ethanol (to prevent premature hydrolysis).
-
Catalyst: Deionized Water (pH neutral).
Workflow
-
Dissolution: Dissolve 1.0g
in 50mL anhydrous ethanol under atmosphere. Sonicate for 20 mins to ensure dispersion. -
Hydrolysis: Dropwise addition of a water/ethanol mixture (1:4 ratio) under vigorous stirring.
-
Mechanism:[1]
-
-
Gelation: Aging of the sol at 40°C for 12 hours forms a coherent blue-green gel.
-
Drying: Vacuum drying at 80°C removes solvent and ethanol byproducts.
-
Calcination: Heat at 500°C for 2 hours (ramp rate 2°C/min) to crystallize monoclinic CuO.
XPS Analytical Methodology (Self-Validating System)
XPS is the gold standard for validating the oxidation state and surface termination of the synthesized CuO. To ensure Trustworthiness , the following acquisition and calibration protocol must be strictly followed.
Acquisition Parameters
-
Source: Monochromated Al K
(1486.6 eV). -
Pass Energy: 20 eV for high-resolution regions (Cu 2p, O 1s, C 1s).
-
Spot Size: 400
. -
Charge Neutralizer: ON (Flood gun).
Calibration & Charge Correction (Crucial Step)
Insulating metal oxides accumulate surface charge, shifting peaks to higher binding energy (BE).
-
Reference: Align the adventitious Carbon (C-C) peak in the C 1s spectrum to 284.8 eV .
-
Validation: Check the Cu 2p
main peak.[2][3][4][5] For pure CuO, it should align to 933.6 ± 0.2 eV after C 1s correction.
Data Interpretation & Mechanistic Insights
A. Cu 2p Region: The Satellite Fingerprint
The primary challenge is distinguishing CuO (
-
Observation: The Cu 2p spectrum of Cu(OEt)₂-derived CuO exhibits a main doublet (2p
and 2p ) separated by ~20.0 eV. -
The Differentiator: The presence of strong Shake-up Satellites at 940–945 eV .
-
Mechanism:[1] These satellites arise from the open
shell of . An outgoing photoelectron excites a valence electron into a higher energy level (charge transfer), creating a "shaked" energy loss feature. -
Diagnostic:
( ) and ( ) do not show these satellites. If your spectra lacks strong satellites, your synthesis failed (reduced to ).
-
B. O 1s Region: Lattice vs. Defect Oxygen
This region reveals the "Alkoxide Advantage." Sol-gel synthesis often leaves a hydroxyl-rich surface, beneficial for functionalization. Deconvolute the O 1s peak into three components:
-
(Lattice Oxygen): ~529.6 eV. Represents
bonds in the monoclinic lattice.[6] - (Vacancy/Defect): ~531.1 eV. Oxygen vacancies or surface defects.[7]
-
(Chemisorbed/Hydroxyl): ~532.2 eV. Surface
groups or adsorbed .
-
Comparative Insight: Cu(OEt)₂ precursors typically yield a higher
ratio compared to nitrate precursors, indicating a higher surface reactivity suitable for catalysis.
C. The Wagner Plot (Advanced Validation)
Since the Binding Energy (BE) of
-
Solution: Measure the Cu LMM Auger Kinetic Energy (KE) .
-
Calculation: Auger Parameter (
) = .-
CuO:
eV. -
:
eV. -
Cu Metal:
eV.
-
Visualization of Workflows
Figure 1: Synthesis & Characterization Logic
This diagram illustrates the causal link between the precursor chemistry and the final analytical checkpoints.
Caption: Synthesis pathway from Copper Diethoxide to CuO, highlighting critical XPS quality control checkpoints.
Figure 2: XPS Spectral Decision Tree
A self-validating logic flow for interpreting Copper spectra.
Caption: Decision logic for distinguishing Copper oxidation states (
References
-
Biesinger, M. C., et al. (2010). "Resolving surface chemical states in XPS analysis of first row transition metals, oxides and hydroxides: Cr, Mn, Fe, Co and Ni." Applied Surface Science.
-
Ghijsen, J., et al. (1998). "Electronic structure of Cu2O and CuO." Physical Review B.
-
Thermo Fisher Scientific. "XPS Reference Table of Elements: Copper." XPS Knowledge Base.
-
Wagner, C. D. (1979). "Chemical shifts of Auger lines, and the Auger parameter." Faraday Discussions of the Chemical Society.
-
C.R. Brundle and Associates. "X-ray Photoelectron Spectroscopy (XPS) of Copper." XPS Fitting.
Sources
- 1. biotechrep.ir [biotechrep.ir]
- 2. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Cu(0):Cu(II) or Cu(I):Cu(II) Calculations [xpsfitting.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Advanced Characterization Guide: TEM Analysis of High-Purity Copper Nanoparticles via Copper Diethoxide Sol-Gel Synthesis
Topic: "TEM imaging for size and morphology of nanoparticles from Copper diethoxide" Content Type: Publish Comparison Guides.
Executive Summary
In the realm of pharmaceutical nanocarriers and catalytic applications, the choice of precursor defines the final particle identity. While inorganic salts like Copper Nitrate (
This guide provides a technical roadmap for researchers to validate the superior morphology of Cu-diethoxide-derived nanoparticles using Transmission Electron Microscopy (TEM) . We contrast this approach with alternative precursors and characterization techniques (DLS/SEM), demonstrating why TEM is the non-negotiable standard for this specific material class.
Part 1: The Precursor Advantage: Alkoxides vs. Inorganic Salts
The synthesis of Copper/Copper Oxide nanoparticles generally follows two distinct chemical pathways: Thermal Decomposition of Salts or Sol-Gel Hydrolysis of Alkoxides .
Mechanistic Comparison
-
Inorganic Salts (e.g., Copper Nitrate): Decomposition relies on aggressive thermal treatment, often releasing toxic
gases. The presence of strong counter-ions ( ) can disrupt crystal nucleation, leading to irregular shapes and broad size distributions. -
Copper Diethoxide (The Alternative): As a metal alkoxide, it undergoes controlled hydrolysis. The reaction byproduct is ethanol—a clean, volatile solvent that leaves no inorganic residue. This allows for the formation of a homogeneous oxide network (M-O-M) at lower temperatures, resulting in tighter size control.
Comparative Performance Data
The following table summarizes the morphological differences typically observed between particles synthesized from Copper Diethoxide versus Copper Nitrate.
| Feature | Copper Diethoxide (Sol-Gel) | Copper Nitrate (Thermal Decomp.) | Impact on Drug Delivery |
| Purity | >99.9% (Ethanol byproduct) | Residual | Impurities can trigger toxicity. |
| Morphology | Spherical, Monodisperse | Irregular, Plate-like, or Aggregated | Spheres circulate longer in blood. |
| Size Distribution (PDI) | Narrow (<0.2) | Broad (>0.4) | Uniformity ensures consistent dosage. |
| Crystallinity | Single crystalline domains | Polycrystalline aggregates | Affects dissolution rates in vivo. |
Synthesis Pathway Diagram
The diagram below illustrates the clean hydrolysis pathway of Copper Diethoxide compared to the impurity-prone decomposition of Copper Nitrate.
Figure 1: Mechanistic pathway comparison. The Copper Diethoxide route avoids inorganic byproducts, yielding uniform particles essential for clinical reproducibility.
Part 2: Characterization Strategy: Why TEM?
For Copper NPs derived from diethoxide precursors, size is often in the 5–50 nm range. At this scale, alternative techniques fail to capture critical data.
Technique Comparison: TEM vs. DLS vs. SEM
| Metric | TEM (Transmission Electron Microscopy) | DLS (Dynamic Light Scattering) | SEM (Scanning Electron Microscopy) |
| Primary Measurement | Core Size (Dry state) | Hydrodynamic Diameter (Solvated) | Surface Topography |
| Resolution | <0.2 nm (Atomic Lattice visible) | N/A (Ensemble average) | ~1–5 nm |
| Copper Specificity | Distinguishes Metal Core vs. Oxide Shell | Cannot distinguish core/shell | Limited contrast for small NPs |
| Limitation | High vacuum requires dry sample | Biased by hydration layers (+20% size) | Lower resolution; charging effects |
| Verdict | Essential for crystallite size verification. | Supplementary for colloidal stability. | Inadequate for <10nm particles.[1] |
Scientific Insight: DLS often overestimates the size of Copper NPs because it measures the Brownian motion of the particle plus its hydration shell and any capping agents (e.g., PEG, PVP). For a diethoxide-derived particle intended for cellular uptake, the core size (measured by TEM) dictates the drug loading capacity, while the hydrodynamic size (DLS) dictates circulation time. Both are needed, but TEM is the only way to validate the synthesis quality.
Part 3: Experimental Protocols
Synthesis Workflow (Sol-Gel)
Objective: Produce monodisperse CuO nanoparticles.
-
Precursor Prep: Dissolve 0.1 M Copper Diethoxide in anhydrous ethanol under
atmosphere (Schlenk line). Note: Cu-diethoxide is moisture sensitive. -
Hydrolysis: Add a mixture of Ethanol/Water (10:1 ratio) dropwise to the precursor solution under vigorous stirring.
-
Causality: Slow water addition controls the nucleation rate preventing rapid precipitation (aggregation).
-
-
Gelation: Age the solution at 50°C for 4 hours until a blueish-green gel forms.
-
Calcination: Dry the gel at 100°C, then calcine at 400°C for 2 hours to crystallize CuO.
TEM Sample Preparation (The "Anaerobic" Method)
Objective: Prevent post-synthesis oxidation artifacts during imaging.
Copper nanoparticles are highly reactive.[2] Exposure to air during drying can form a thick oxide shell (
-
Dispersion: Redisperse 1 mg of calcined powder in 5 mL anhydrous ethanol. Sonicate for 15 mins (bath sonicator) to break soft agglomerates.
-
Grid Preparation: Use Carbon-coated Copper grids (200 mesh).
-
Tip: If imaging pure Cu (non-oxide), use Molybdenum or Nickel grids to avoid signal interference from the grid itself.
-
-
Deposition: Drop 5 µL of dispersion onto the grid.
-
Drying (Critical Step):
-
Standard: Air dry (High oxidation risk).
-
Recommended: Dry in a vacuum desiccator or glovebox antechamber.
-
-
Plasma Cleaning: Apply mild Argon plasma (10 sec) immediately before insertion into the TEM to remove organic hydrocarbon contamination, ensuring sharp lattice fringes.
Imaging Parameters
-
Voltage: 200 kV (Standard) or 80–120 kV (for smaller, low-contrast particles to enhance scattering contrast).
-
Mode: Bright Field (BF) for morphology; Selected Area Electron Diffraction (SAED) to confirm crystallinity (Monoclinic CuO vs Cubic Cu).
Part 4: Data Analysis & Validation Logic
To objectively compare your Cu-diethoxide product against alternatives, follow this validation logic:
-
Image 5+ Regions: Do not rely on a single "hero shot." Capture images from the center and edges of the grid.
-
Measure >200 Particles: Use ImageJ/Fiji.
-
Calculate Circularity:
.-
Target: Cu-diethoxide particles should yield circularity > 0.9.
-
Alternative: Salt-derived particles often show < 0.7 due to faceting or aggregation.
-
-
Lattice Fringe Analysis: Perform FFT (Fast Fourier Transform) on high-res images.
-
Validation: Measure d-spacing. For CuO, look for 2.32 Å (111) and 2.52 Å (
).
-
Characterization Workflow Diagram
Figure 2: Validation workflow ensuring statistical significance and phase purity.
References
-
Comparison of Precursors
- Title: Comparative study of copper precursors for synthesis of CuO nanoparticles by ultrasonic-assisted thermal decomposition method.
- Source: ResearchG
-
URL:
-
Sol-Gel Synthesis Efficacy
- Title: Synthesis of CuO Nanostructure via Sol-Gel and Precipit
- Source: Semantic Scholar.
-
URL:
-
TEM vs DLS Discrepancies
- Title: A comparison of TEM and DLS methods to characterize size distribution of ceramic nanoparticles.
- Source: IOP Conference Series / ResearchG
-
URL:
-
Oxidation Prevention in TEM
- Title: Visualizing the Cu and Cu2O Interface Transition in Nanoparticles with Environmental Scanning Transmission Electron Microscopy.
- Source: arXiv / Cornell University.
-
URL:
-
Nanoparticle Sizing Standards
-
Title: Nanoparticle Sizing Techniques: Comparison of TEM vs. DLS vs. AFM.[3]
- Source: Delong America.
-
URL:
-
Sources
Performance Comparison Guide: Catalysts Derived from Different Copper Precursors
Executive Summary
Context: Copper is the only transition metal capable of catalyzing the electrochemical reduction of CO₂ to multi-carbon (C₂₊) hydrocarbons and oxygenates with significant efficiency. However, the "genesis" of the catalyst—specifically the copper precursor salt used—dictates the final nanotexture, defect density, and oxidation state, thereby determining catalytic fate.
The Core Finding: The anion associated with the copper precursor (
-
CuCl₂ precursors typically yield catalysts with high C₂₊ selectivity due to halide-induced surface roughening and stabilization of Cu(100) facets.
-
Cu(OAc)₂ precursors favor smaller, uniform nanoparticles due to slower nucleation kinetics but may retain carbonaceous residues.
-
Cu(NO₃)₂ often results in larger agglomerates due to violent thermal decomposition but produces highly crystalline oxides.
Mechanistic Insight: The "Precursor Memory" Effect
The choice of precursor influences the catalyst through three distinct mechanisms: Nucleation Kinetics , Anion Adsorption , and Thermal Decomposition Behavior .
Nucleation and Growth Dynamics
-
Chloride/Sulfate (Strong Electrolytes): Dissociate fully, leading to rapid "burst" nucleation. This often creates polycrystalline aggregates with high surface roughness.
-
Acetate (Weak Electrolyte/Ligand): The acetate anion coordinates with
, slowing the release of free copper ions. This "controlled release" favors the growth of discrete, uniform nanoparticles rather than large aggregates.
Anion-Directed Faceting (Shape Control)
During electrodeposition or solvothermal synthesis, anions specifically adsorb to certain crystal facets, altering their growth rates:
- Ions: Preferentially bind to Cu(100) facets. By stabilizing this facet, they slow its growth, causing the final crystal to express a high percentage of (100) surface area—critical for C-C coupling in CO₂ reduction.
- Ions: Tend to favor mixed facets (111)/(100), often resulting in lower selectivity for ethylene compared to chloride-derived catalysts.
Visualization: Precursor-to-Catalyst Evolution
The following diagram illustrates how the precursor anion dictates the final active site morphology.
Caption: Evolution of catalyst morphology driven by precursor anion chemistry. Chloride promotes defect-rich (100) facets, while acetate favors uniformity.
Comparative Performance Analysis
Physicochemical Properties
The following table summarizes the typical physical characteristics of Copper Oxide (CuO) nanoparticles synthesized via precipitation/calcination from different salts.
| Precursor | Crystallite Size (nm)* | Morphology | Surface Area | Impurity Risks |
| CuCl₂ | 20 - 25 | Plate-like / Dendritic | Medium | Residual Cl⁻ (poison or promoter) |
| CuSO₄ | 25 - 30 | Irregular / Granular | Low | Sulfur contamination (poison) |
| Cu(NO₃)₂ | 29 - 35 | Spherical / Agglomerated | Medium | None (clean decomposition) |
| Cu(OAc)₂ | 30 - 40** | Rod-like / Uniform | High | Carbon deposition (coking) |
*Note: Crystallite size estimates based on Debye-Scherrer analysis from standard precipitation protocols [1]. **Note: While Acetate can yield small colloids in solution, thermal calcination often leads to larger crystallites due to slower nucleation rates compared to chlorides [1].
Electrocatalytic Performance (CO₂ Reduction)
In the context of CO₂ reduction reaction (CO₂RR), the "memory" of the precursor is most evident in product selectivity.
| Precursor Origin | Primary Product | Faradaic Efficiency (C₂₊) | Key Mechanism |
| Chloride-derived | Ethylene (C₂H₄) | High (>40%) | Residual Cl⁻ stabilizes *CO intermediates; induces Cu(100) faceting [2, 5]. |
| Nitrate-derived | H₂ / Formate | Low (<20%) | Smooth surfaces favor Hydrogen Evolution Reaction (HER) or C₁ pathways. |
| Sulfate-derived | Formate / CO | Moderate | Sulfate ions bind weakly; less shape-directing capability than halides. |
| Acetate-derived | Methane / H₂ | Low-Moderate | Lack of specific facet stabilization; carbon residues may block sites. |
Experimental Protocol: Halide-Tunable Catalyst Synthesis
This protocol describes the synthesis of a high-performance Cu catalyst using a Pulse Electrodeposition method, which maximizes the precursor effect (specifically Chloride) to enhance C₂ selectivity.
Objective
Synthesize a nanostructured Cu catalyst with high Cu(100) exposure for selective ethylene production.
Materials
-
Precursor: Copper(II) Chloride Dihydrate (
) vs. Copper(II) Sulfate Pentahydrate ( ) for control. -
Support: Carbon Paper (Toray) or Glassy Carbon.
-
Electrolyte: 0.1 M
(for testing), 0.5 M (for cleaning).
Workflow
-
Substrate Preparation:
-
Sonicate Carbon Paper in acetone (10 min)
isopropanol (10 min) DI water (10 min). -
Why: Removes organic contaminants that could act as unintended nucleation sites.
-
-
Electrodeposition Bath:
-
Bath A (Target): 0.1 M
+ 1.0 M (pH adjusted to 1). -
Bath B (Control): 0.1 M
+ 1.0 M . -
Why: The high concentration of
in Bath A is critical for the "shape-directing" effect.
-
-
Pulse Deposition Protocol:
-
Technique: Chronoamperometry (Pulse).
-
On-Time: -1.0 V vs. Ag/AgCl for 1 second (Nucleation).
-
Off-Time: 0 V (Open Circuit) for 1 second (Relaxation).
-
Cycles: 500 cycles.
-
Validation: The "Off" time allows
ions to replenish the diffusion layer, preventing dendritic overgrowth and promoting controlled faceting.
-
-
Post-Treatment (Activation):
-
Rinse gently with DI water.
-
Immerse in
-saturated 0.1 M . -
Pre-reduce at -0.5 V vs. RHE for 10 minutes before data collection.
-
Why: Reduces surface oxides (
) while retaining the "roughness memory" created by the precursor.
-
Self-Validating Checkpoints
-
Visual Check: The Chloride-derived film should appear matte/dark reddish-brown (indicating micro-roughness). The Sulfate-derived film will appear shiny/metallic copper (indicating smoothness).
-
Electrochemical Surface Area (ECSA): Measure Double-Layer Capacitance (
). The Chloride sample should exhibit 2-3x higher than the Sulfate sample.
Catalytic Pathway Visualization
The following diagram details the mechanism by which Chloride-derived precursors enhance C-C coupling (Ethylene production) compared to Nitrate/Sulfate precursors.
Caption: Divergence of catalytic pathways based on surface anion modification. Chloride facilitates dimerization for C2 products.
References
-
Phiwdang, K., et al. (2013). "Synthesis of CuO Nanoparticles by Precipitation Method Using Different Precursors." Energy Procedia. Link
-
Vasileff, A., et al. (2018).[1] "Influence of Halide Ions on Electrochemical Reduction of Carbon Dioxide over Copper Surface." ResearchGate.[2][3] Link
-
Gao, D., et al. (2022). "Well-Defined Copper-Based Nanocatalysts for Selective Electrochemical Reduction of CO2 to C2 Products." ACS Energy Letters. Link
-
Rahnama, A., et al. (2013).[4] "Comparative study of copper precursors for synthesis of CuO nanoparticles." Journal of the Indian Chemical Society.[4] Link
-
Kwon, Y., et al. (2016). "Tuning the Selectivity of Electrocatalytic CO2 Reduction Reaction via Anion-driven Nanostructuring." Journal of Materials Chemistry A. Link
Sources
"thermal stability comparison of copper precursors for CVD"
Executive Summary & Core Directive
The "Stability-Volatility" Paradox: In Chemical Vapor Deposition (CVD) of copper for interconnects, thermal stability is a double-edged sword.[1] A precursor must be stable enough to vaporize and transport without premature decomposition (fouling delivery lines), yet labile enough to decompose cleanly on the substrate at the desired processing temperature.
This guide moves beyond simple melting point lists. We analyze the thermal decomposition mechanisms that dictate film purity and step coverage.[1] We compare the industry-standard
Precursor Class Analysis: Mechanisms & Stability[1]
Cu(II) -Diketonates: The Stable Solids
Representative Compounds: Cu(acac)
-
Thermal Behavior: These are generally monomeric, square-planar complexes.[1] They exhibit high thermal stability, often requiring high substrate temperatures (>250°C) or H
plasma to drive reduction.[1] -
Stability Mechanism: The chelate rings are robust.[1] Decomposition often involves the homolytic cleavage of the Cu-O bond.[1]
-
Cu(acac)
: Non-fluorinated.[1][2][3][4] Low volatility requires high source temps (>130°C), risking oligomerization before transport.[1] -
Cu(hfac)
: Fluorination significantly increases volatility (sublimation ~60°C) due to reduced intermolecular Van der Waals forces.[1] However, the strong C-F bonds can lead to fluorine contamination at the interface if decomposition is uncontrolled.[1]
-
Cu(I) -Diketonate / Lewis Base Hybrids: The Disproportionation Route
Representative Compound: Cu(hfac)(tmvs) (Trimethylvinylsilane)
-
The Innovation: To lower deposition temperatures, the industry moved to Cu(I) species. These are liquids at room temperature (high volatility).[1]
-
Thermal Instability: These precursors are metastable.[1] They rely on a delicate equilibrium.[1][5] If the Lewis base (tmvs) dissociates prematurely in the gas phase, the remaining Cu(hfac) radical is unstable.
-
Decomposition Mechanism (Disproportionation):
[1][6]
Amino-Alkoxides & Amidinates: The Clean-Burning Alternatives
Representative Compounds: Cu(dmap)
-
Thermal Behavior: Designed for Atomic Layer Deposition (ALD) but applicable to CVD.[1] They offer reactivity at lower temperatures (<200°C) with cleaner leaving groups.[1]
-
Stability Mechanism:
-
Cu(dmap)
: Bis(dimethylamino-2-propoxy)copper(II).[1][7] Thermally stable up to ~130°C. It avoids fluorine contamination entirely.[1] Reduction often requires co-reactants like diethylzinc or hydrazine.[1] -
Amidinates: Dimeric structures that undergo dissociative adsorption.[1] The decomposition pathway typically involves
-hydride elimination, releasing the ligand intact without incorporating carbon into the film.[1]
-
Comparative Performance Data
The following table synthesizes thermal data to aid in precursor selection.
| Precursor Class | Compound | Physical State | Volatility (T | Deposition Window | Thermal Stability Note |
| Cu(II) | Cu(acac) | Solid | Low (~130°C) | 250°C - 400°C | High. Risk of residue/oligomerization in source.[1] |
| Cu(II) | Cu(hfac) | Solid | High (~60°C) | 300°C - 450°C | High. Stable transport; requires H |
| Cu(I) Hybrid | Cu(hfac)(tmvs) | Liquid | Very High (RT) | 150°C - 250°C | Low/Metastable. Prone to premature disproportionation.[1] Requires stabilizer (tmvs).[1][8][9] |
| Amino-alkoxide | Cu(dmap) | Solid | Moderate (~70°C) | 135°C - 170°C | Moderate. Air/Moisture sensitive.[1] Clean decomposition (O/F free). |
| Amidinate | [Cu(sBu-amd)] | Solid | Moderate (~100°C) | 180°C - 300°C | Moderate. Excellent surface-limited stability for conformal growth.[1] |
Visualizing the Mechanisms
Disproportionation Pathway (Cu(I) Precursors)
This diagram illustrates the unique self-limiting/autocatalytic cycle of Cu(I) precursors, highlighting why thermal control is critical to prevent gas-phase nucleation.[1]
Figure 1: The disproportionation mechanism for Cu(hfac)(tmvs).[1] Note that for every 2 molecules adsorbed, only 1 atom of Cu is deposited, while the other is desorbed as Cu(hfac)
Experimental Protocol: Self-Validating Stability Test
To objectively select a precursor, do not rely solely on vendor datasheets.[1] Perform this two-stage validation.
Stage 1: Thermogravimetric Analysis (TGA) "Stress Test"
Objective: Determine the "Window of Transport" (Volatility vs. Decomposition).[1]
-
Ramp: Load 10-20 mg of precursor into an Al
O crucible. Ramp at 10°C/min from RT to 500°C under N (inert) and H (reducing) atmospheres.[1] -
Metric 1 (
): Record the temperature at 50% mass loss. Lower indicates higher volatility.[1] -
Metric 2 (Residue): Measure residual mass at 400°C.
Stage 2: Saturation Curve (CVD Growth)
Objective: Identify the kinetic vs. mass-transport limited regimes.
-
Setup: Cold-wall CVD reactor. Substrate: TiN-coated Si wafer.[1][10]
-
Variable: Substrate Temperature (
) from 100°C to 400°C. -
Constant: Precursor flux and reactor pressure (e.g., 5 Torr).
-
Analysis: Plot Growth Rate (nm/min) vs. 1/T (Arrhenius plot).
-
Kinetic Regime (Low T): Exponential growth.[1] Reaction rate limited by surface kinetics.[1]
-
Mass Transport Regime (High T): Plateau.[1] Reaction is fast; limited by gas supply.[1]
-
Decomposition/Desorption (Very High T): Growth rate drops.[1][5][11] Precursor decomposes in gas phase (dusting) or desorbs before reacting.[1]
-
Workflow Diagram
Figure 2: Decision tree for validating precursor thermal performance before full-scale integration.
References
-
Vertex AI Search . (2025).[1] Comparison of copper CVD using Cu(fod)2 and Cu(hfac)2 reduction. ResearchGate. Link
-
IEEE Xplore . (1999).[1] Optimization of copper CVD film properties using the precursor of Cu(hfac)(tmvs). IEEE.[1] Link[1]
-
AIP Publishing . (2006).[1] Chemistry of Cu deposition by Cu(hfac)(tmvs) monitored by Li+ ion attachment mass spectrometry. Journal of Vacuum Science & Technology A. Link[1]
-
ResearchGate . (2014).[1] Trends in Copper Precursor Development for CVD and ALD Applications. ECS Journal of Solid State Science and Technology. Link
-
Ereztech . (n.d.).[1] Bis(dimethylamino-2-propoxy)copper(II) | Cu(dmap)2 Product Guide. Link
-
MDPI . (2020).[1] Volatile Iridium and Platinum MOCVD Precursors: Chemistry, Thermal Properties. (Comparative reference for
-diketonate behavior). Link[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. researchgate.net [researchgate.net]
- 4. Volatile Iridium and Platinum MOCVD Precursors: Chemistry, Thermal Properties, Materials and Prospects for Their Application in Medicine [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Bis(dimethylamino-2-propoxy)copper(II) | Cu(dmap)2 | Cu(C5H12NO)2 – Ereztech [ereztech.com]
- 8. Optimization of copper CVD film properties using the precursor of Cu(hfac)(tmvs) with variations of additive content | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 9. Optimization of copper CVD film properties using the precursor of Cu(hfac)(tmvs) with variations of additive content | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. research.chalmers.se [research.chalmers.se]
Safety Operating Guide
Copper diethoxide proper disposal procedures
Operational Guide: Safe Handling and Disposal of Copper(II) Ethoxide
Part 1: Executive Safety Summary
Immediate Action Required: Copper(II) ethoxide is a transition metal alkoxide. While less pyrophoric than alkali metal alkoxides (e.g., n-butyllithium), it is highly moisture-sensitive and hydrolyzes to release flammable ethanol and toxic copper salts.[1]
Critical Hazards:
-
Hydrolysis Hazard: Reacts with atmospheric moisture or water to form Ethanol (Flammable) and Copper Hydroxide/Oxide (Aquatic Toxin).
-
Aquatic Toxicity: Copper compounds are severe marine pollutants. NEVER dispose of down the drain.
-
Inhalation: Dust is a respiratory irritant.
| Property | Data | Hazard Code (GHS) |
| CAS Number | 2858-98-2 | N/A |
| Formula | Cu(OC₂H₅)₂ | N/A |
| Appearance | Blue/Green Solid or Solution | N/A |
| Key Hazards | Flammable (if solvated), Irritant | H228 (Solid), H315, H319, H335, H410 |
| RCRA Status | D001 (Ignitable - via hydrolysis), State-Specific (e.g., CA Title 22) | D001 (Ignitable), Toxic (Aquatic) |
Part 2: The Scientific Rationale (The "Why")
To dispose of Copper(II) ethoxide safely, you must understand the causality of its reactivity. We do not simply "throw it away" because of the hydrolysis reaction:
[1]Mechanism & Risks:
-
Exothermicity: The cleavage of the Cu-O bond releases energy. In a bulk quantity, adding water directly to the solid can generate enough heat to flash-boil the produced ethanol, creating a fire hazard.
-
Phase Change: The reaction converts a reactive solid into a flammable liquid slurry (ethanol) and a heavy metal precipitate.
-
Self-Validating Safety: The protocol below uses an Inert Suspension Method . By suspending the solid in a non-polar solvent first, we create a heat sink that absorbs the energy of hydrolysis, preventing thermal runaway.
Part 3: Step-by-Step Quenching Protocol
Scope: This protocol applies to laboratory-scale quantities (<100g). For industrial quantities, contact a licensed hazardous waste hauler immediately.
Prerequisites:
-
PPE: Nitrile gloves (double gloved), chemical splash goggles, flame-resistant lab coat.[1] Work inside a certified fume hood.
-
Materials: Toluene or Hexane (inert carrier), Isopropanol (IPA) or Ethanol, Water, 1M HCl (optional for solubilization), Waste container.[1]
Phase A: The Inert Suspension (Heat Sink)
-
Place the solid Copper(II) ethoxide into a round-bottom flask or a large beaker equipped with a magnetic stir bar.
-
Dilution: Add an inert solvent (Toluene or Hexane) to the solid.
-
Ratio: ~10 mL solvent per 1 g of solid.
-
Logic: This creates a slurry.[2] The solvent acts as a thermal buffer.
-
-
Stir the suspension to ensure no large clumps remain.
Phase B: Controlled Hydrolysis
-
Alcohol Addition: Slowly add Isopropanol (IPA) or Ethanol to the stirring suspension.
-
Ratio: ~5 mL alcohol per 1 g of solid.
-
Observation: You may see a slight color change or warming. The alcohol begins the alkoxide exchange and "softens" the reactivity.
-
-
Water Addition (The Quench): VERY SLOWLY add water dropwise.
-
Caution: This is the heat-generating step. Watch for bubbling or rapid temperature rise.
-
Endpoint: Continue adding water until the solid is fully converted to a fine precipitate (Copper Hydroxide) and no further reaction is observed.
-
Phase C: Neutralization & Packaging
-
pH Check: Test the pH of the slurry. It will likely be basic due to alkoxide hydrolysis.
-
Neutralization: Add dilute 1M HCl or 1M Sulfuric Acid until pH is neutral (pH 6-8).
-
Result: This may dissolve the copper precipitate into a clear blue/green solution (Copper Chloride/Sulfate).
-
-
Transfer: Pour the entire mixture (solvent + alcohol + aqueous copper) into a waste container labeled "Flammable, Heavy Metal Waste (Copper)."
Part 4: Visualization of Workflows
Workflow 1: The Inert Suspension Quenching Process
Figure 1: The Inert Suspension Method ensures thermal control during hydrolysis.[1]
Workflow 2: Waste Classification Decision Matrix
Figure 2: Decision matrix for classifying the final waste stream based on physical state and solvent.[1]
Part 5: Regulatory & Logistics
Waste Labeling Requirements
Do not label simply as "Chemical Waste." Use the following descriptors to ensure the safety of waste handlers:
-
Constituents: Toluene (or Hexane), Ethanol, Copper(II) Chloride (or Hydroxide), Water.
-
Hazard Checkboxes:
RCRA & Environmental Considerations
-
Federal (USA): Copper is not a "RCRA 8" metal (Arsenic, Barium, etc.), so it does not automatically trigger a toxicity characteristic code (D004-D011) unless mixed with those metals. However, the waste is D001 (Ignitable) due to the alcohols.
-
State Specific (California): Copper is a "Persistent and Bioaccumulative Toxic Substance" under Title 22. It must be treated as hazardous waste in California and many other jurisdictions [1].
-
Clean Water Act: Copper is a Priority Pollutant. Zero discharge to sewer systems is the only acceptable standard [2].
References
-
California Department of Toxic Substances Control (DTSC). Managing Hazardous Waste - Copper Compounds. [Link]
-
United States Environmental Protection Agency (EPA). Priority Pollutant List (Clean Water Act). [Link]
-
Gelest, Inc. Copper(II) Ethoxide Safety Data Sheet (SDS). [Link]
Sources
Personal protective equipment for handling Copper diethoxide
Topic: Personal Protective Equipment & Handling Guide for Copper(II) Ethoxide Content Type: Technical Safety Protocol Audience: Chemical Researchers & Process Engineers
Executive Summary: The Dual-Hazard Profile
As a Senior Application Scientist, I often see Copper(II) ethoxide (
You are managing two distinct risk vectors:
-
The Hydrolysis Threat: Upon contact with ambient moisture,
hydrolyzes to release ethanol (flammability hazard) and copper(II) hydroxide (caustic irritant). -
The Heavy Metal Threat: Copper accumulation causes acute gastrointestinal distress and long-term hepatic toxicity.
This guide moves beyond the standard SDS to provide a field-validated protocol for safe handling.
Hazard Identification & Risk Assessment
Before selecting PPE, you must understand the specific GHS classifications and their operational implications.
| Hazard Class | GHS Code | Operational Implication |
| Flammable Solid | H228 | The solid powder can ignite if exposed to static discharge or open flame. Grounding is mandatory. |
| Acute Toxicity | H302 | Harmful if swallowed. Ingestion often occurs via hand-to-mouth transfer from contaminated gloves. |
| Skin/Eye Irritant | H315, H319 | Hydrolysis on mucosal surfaces (eyes/lungs) generates localized hydroxide, causing chemical burns. |
| Aquatic Toxicity | H400, H410 | Zero-discharge policy. All waste, including rinse water, must be captured as heavy metal waste. |
The PPE Matrix: Layered Defense
Do not rely on a single barrier.[1] Use this matrix to select protection based on your specific manipulation.
| PPE Component | Standard Specification | Field Insight (The "Why") |
| Hand Protection | Double-gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-8 mil) | Visual Breach Indicator: Use a colored inner glove (e.g., blue) and a contrasting outer glove (e.g., white). If the outer glove tears, the color contrast alerts you immediately. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1) | Safety glasses are insufficient. The powder is fine and static-prone; it can bypass side shields. If it hits the eye, it reacts with tear moisture to form caustic |
| Respiratory | Fume Hood (Primary)N95/P100 (Secondary) | Always handle in a fume hood. If weighing outside a hood (not recommended), a fit-tested N95 is the absolute minimum to prevent inhalation of hydrolyzing dust. |
| Body Defense | Flame-Resistant (FR) Lab Coat | Synthetic fibers (polyester) can melt into skin if the flammable solid ignites. Use 100% cotton or Nomex/Kevlar blends. |
Operational Protocol: Step-by-Step Handling
Phase A: Engineering Controls & Setup
The Golden Rule: Handle under inert atmosphere (Nitrogen or Argon) whenever possible to preserve reagent quality and safety.
-
Static Mitigation: Copper ethoxide is a dry, flammable powder. Use an antistatic gun on weigh boats and ground your spatula.
-
Atmosphere:
-
Ideal: Nitrogen-filled Glovebox.
-
Acceptable: Schlenk line with active Nitrogen flow.
-
Phase B: Active Handling (The "Transfer" Maneuver)
Scenario: Transferring solid from stock bottle to reaction vessel.
-
Don PPE: Put on FR coat, goggles, and double nitrile gloves.
-
Inspect Reagent: Check the color. High-purity
is typically a dark blue/green or brown solid.-
Self-Validating Step: If the surface is light blue or powdery white, significant hydrolysis has occurred. The reagent is compromised.
-
-
Weighing:
-
Open the container only inside the fume hood or glovebox.
-
Avoid using metal spatulas if possible to prevent metal-metal sparking; use conductive plastic or porcelain.
-
-
Transfer:
-
Use a wide-mouth funnel to prevent dusting.
-
If a spill occurs, do not wipe with a wet paper towel. This will generate heat and ethanol vapors immediately. Sweep dry, then wipe with a solvent-dampened cloth.
-
Phase C: Decontamination & Disposal
Scenario: Cleaning a spatula or flask coated in residue.
-
The Quench: Do not rinse directly with water.
-
Waste Segregation:
Visual Workflow: Decision Logic
The following diagram illustrates the decision-making process for handling Copper Ethoxide safely.
Figure 1: Decision logic for engineering controls and PPE selection based on handling environment.[7]
References
-
PubChem. (n.d.). Copper(II) ethoxide | C4H10CuO2 - GHS Hazards. National Library of Medicine. Retrieved January 29, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved January 29, 2026, from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
